6-Fluoroquinazolin-4-amine
Description
Properties
IUPAC Name |
6-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXAZJLBIBWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676529 | |
| Record name | 6-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-08-1 | |
| Record name | 6-Fluoro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroquinazolin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-fluoroquinazolin-4-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The document details a robust and efficient synthetic pathway commencing from the readily available precursor, 2-amino-5-fluorobenzonitrile. A step-by-step experimental protocol is provided, grounded in established chemical principles, to ensure reproducibility and high yield. Furthermore, this guide presents a thorough characterization of the target molecule, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the synthetic strategy and the interpretation of the spectral data are discussed in detail, offering valuable insights for researchers and scientists engaged in the synthesis and application of quinazoline derivatives.
Introduction: The Significance of the this compound Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 6-position of the quinazoline nucleus can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and an improved pharmacokinetic profile. Consequently, this compound serves as a crucial building block for the synthesis of a new generation of targeted therapeutics. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and comprehensive characterization of this important molecule.
Synthetic Strategy and Rationale
The synthesis of this compound is most efficiently achieved through the cyclization of a suitably substituted aminobenzonitrile precursor. The chosen synthetic route, detailed below, leverages the readily available starting material, 2-amino-5-fluorobenzonitrile, and employs a one-pot reaction methodology to construct the quinazoline ring system.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound points to 2-amino-5-fluorobenzonitrile as the logical starting material. The formation of the pyrimidine ring of the quinazoline core can be accomplished by introducing a one-carbon unit and a nitrogen source.
Caption: Retrosynthetic approach for this compound.
Forward Synthesis: A Robust One-Pot Approach
The forward synthesis involves the direct cyclization of 2-amino-5-fluorobenzonitrile using formamide, which conveniently serves as both the one-carbon source and the nitrogen source. This method is advantageous due to its operational simplicity, high atom economy, and the avoidance of harsh or expensive reagents.[3]
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Amino-5-fluorobenzonitrile (98% purity)
-
Formamide (99% purity)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-fluorobenzonitrile (10.0 g, 73.5 mmol) and formamide (50 mL).
-
Reaction Execution: Heat the reaction mixture to 150-160 °C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL).
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 8.5 - 9.5 g (70-80% of theoretical yield).
Appearance: Off-white to pale yellow solid.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆FN₃ |
| Molecular Weight | 163.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water. |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H-2 |
| ~8.30 | br s | 2H | -NH₂ |
| ~7.95 | dd | 1H | H-5 |
| ~7.80 | ddd | 1H | H-7 |
| ~7.60 | dd | 1H | H-8 |
-
Interpretation: The downfield singlet at ~8.50 ppm is characteristic of the H-2 proton of the quinazoline ring. The broad singlet at ~8.30 ppm corresponds to the two protons of the primary amine group. The aromatic protons on the fluorinated benzene ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The doublet of doublets for H-5 and H-8, and the doublet of doublet of doublets for H-7 are consistent with the substitution pattern.
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-6 (C-F) |
| ~155 | C-4 |
| ~152 | C-8a |
| ~145 | C-2 |
| ~128 (d) | C-5 |
| ~122 (d) | C-7 |
| ~115 | C-4a |
| ~105 (d) | C-8 |
-
Interpretation: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large coupling constant (¹JCF). The other carbons in the fluorinated ring (C-5, C-7, and C-8) will also show smaller C-F couplings. The chemical shifts of the carbons in the pyrimidine ring are consistent with those of other 4-aminoquinazoline derivatives.[4][5]
FTIR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1650 | Strong | N-H bending (primary amine) |
| 1620-1580 | Medium-Strong | C=N and C=C stretching (quinazoline ring) |
| ~1250 | Strong | C-F stretching |
| ~850 | Strong | C-H out-of-plane bending (aromatic) |
-
Interpretation: The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amino group.[6] The strong absorption around 1650 cm⁻¹ is due to the N-H bending vibration. The peaks in the 1620-1580 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the quinazoline ring system.[7] The strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): m/z = 163.05 (for C₈H₆FN₃)
-
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to proceed through characteristic pathways for amino-substituted heterocyclic compounds.[6][8]
Caption: Predicted mass fragmentation pathway of this compound.
-
Interpretation: The molecular ion peak should be observed at m/z 163. A common fragmentation pathway for quinazolines involves the loss of HCN from the pyrimidine ring, which would result in a fragment at m/z 136. Another plausible fragmentation is the loss of a cyanamide radical (•NHCN) to give a fragment at m/z 121. Further fragmentation of the m/z 136 ion could lead to the formation of a fluorophenyl cation at m/z 94.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable building block in drug discovery. The one-pot cyclization of 2-amino-5-fluorobenzonitrile with formamide provides a straightforward and high-yielding route to the target compound. The comprehensive characterization data, including detailed interpretations of NMR, FTIR, and mass spectra, serve as a robust reference for researchers to verify the identity and purity of their synthesized material. The information presented herein is intended to empower scientists and researchers in their efforts to explore the therapeutic potential of novel quinazoline-based compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinazolin-4-amine
This guide provides a comprehensive technical overview of 6-fluoroquinazolin-4-amine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document synthesizes core physicochemical data, outlines robust analytical methodologies, and presents field-proven insights into the handling and application of this important molecule.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity. Fluorine's high electronegativity often enhances binding interactions and can block sites of metabolic oxidation, thereby improving pharmacokinetic profiles. This guide delves into the specific properties of the 6-fluoro substituted amine variant, providing a foundational resource for its application in rational drug design.
Core Molecular and Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective use in synthesis, formulation, and biological screening. The data presented below are compiled from predictive models and cross-referenced with data from analogous structures.
Structural and Chemical Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆FN₃[1]
-
Canonical SMILES: C1=CC2=C(C=C1F)C(=NC=N2)N[1]
-
InChI Key: ARIXAZJLBIBWSR-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.[1][2][3]
| Property | Predicted Value | Source |
| Molecular Weight | 163.15 g/mol | [3] |
| Monoisotopic Mass | 163.05458 Da | [1] |
| Melting Point | 329 °C | [2] |
| Boiling Point | 331.8 ± 27.0 °C | [2] |
| Density | 1.400 ± 0.06 g/cm³ | [2] |
| pKa (most basic) | 6.89 ± 0.50 | [2] |
| XlogP | 1.4 | [1] |
| Appearance | Light yellow to yellow solid | [3] |
Synthesis and Purification Workflow
While multiple strategies exist for the synthesis of quinazoline derivatives, a common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives or the displacement of a leaving group from a quinazoline precursor.[4][5] The following workflow outlines a plausible and robust synthetic route to this compound, starting from the commercially available 4-chloro-6-fluoroquinazoline.
Caption: Synthetic and purification workflow for this compound.
Detailed Experimental Protocol: Synthesis via Ammonolysis
This protocol describes the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with ammonia.
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) in 1,4-dioxane (approx. 0.2 M concentration).
-
Reagent Addition: Add a significant excess of aqueous ammonium hydroxide (e.g., 20-30 eq, 28-30% solution). The large excess drives the reaction to completion.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Causality Insight: The high temperature and pressure are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient quinazoline ring.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the resulting residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid via silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Combine the fractions containing the desired product and concentrate to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Chromatographic Analysis: Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Caption: Standard HPLC workflow and typical method parameters.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. While specific experimental spectra for this exact compound are not widely published, the expected characteristics can be expertly inferred.[6][7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline core. The fluorine at C6 and the nitrogen atoms will influence their chemical shifts.
-
A broad singlet corresponding to the -NH₂ protons should be visible, typically in the range of 5.0-7.0 ppm, which would disappear upon D₂O exchange.[7]
-
Aromatic protons will appear further downfield, likely between 7.0 and 9.0 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The spectrum will show 8 distinct carbon signals.
-
The carbon atom bonded to fluorine (C6) will exhibit a large one-bond C-F coupling constant. Carbons at positions C5 and C7 will show smaller two- and three-bond couplings.
-
Carbons adjacent to nitrogen atoms (e.g., C4, C2, C8a) will be deshielded and appear downfield.[8]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
As a primary aromatic amine, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[6]
-
An N-H bending vibration (scissoring) should be present around 1650-1580 cm⁻¹.[6]
-
Strong absorptions corresponding to C=N and C=C stretching of the quinazoline ring will be observed in the 1650-1450 cm⁻¹ region.
-
A strong C-F stretching band is expected in the 1250-1000 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 164.06.[1]
-
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents should be avoided. Quinazolines can be susceptible to photochemical degradation.
-
Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored at 2-8°C.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
Conclusion
This compound is a valuable building block for the synthesis of bioactive molecules. Its physicochemical properties, driven by the fluoro-substituted quinazoline core, make it an attractive starting point for developing targeted therapeutics. The synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to confidently utilize this compound in their drug discovery programs. A thorough understanding of its properties, from solubility to spectroscopic signatures, is the cornerstone of its successful application.
References
- 1. PubChemLite - this compound (C8H6FN3) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 6-Fluoroquinazolin-2-amine CAS#: 20028-72-2 [amp.chemicalbook.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
The Ascendancy of 6-Fluoroquinazolin-4-amine Scaffolds in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: The Quinazoline Core and the Strategic Impact of Fluorination
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a privileged structure in the design of targeted therapeutics, most notably in oncology.[2] Among the myriad of possible substitutions, the 6-fluoroquinazolin-4-amine core has emerged as a particularly compelling motif. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, while the 4-amino group provides a critical anchor for interaction with biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound analogs and derivatives, with a primary focus on their role as kinase inhibitors.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold typically proceeds through a multi-step sequence, beginning with a suitably substituted anthranilic acid derivative. The following workflow provides a representative, field-proven protocol for the synthesis of a 6-fluoro-N-phenylquinazolin-4-amine analog, a common backbone for many kinase inhibitors.
Experimental Protocol: Synthesis of a 6-Fluoro-N-phenylquinazolin-4-amine Analog
This protocol is a synthesized methodology based on established synthetic routes for analogous quinazoline derivatives.[2][3]
Step 1: Cyclization to form the Quinazolinone Core
-
Reactants: 2-amino-5-fluorobenzoic acid and formamide.
-
Procedure: A mixture of 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated to 120-130°C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: This is a classic Niementowski quinazoline synthesis. Formamide serves as both a reactant (providing the C2 carbon of the quinazoline ring) and a solvent at elevated temperatures. The reaction proceeds via an initial acylation of the amino group of the anthranilic acid, followed by intramolecular cyclization and dehydration to yield the 6-fluoroquinazolin-4(3H)-one.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried to afford the crude 6-fluoroquinazolin-4(3H)-one.
Step 2: Chlorination of the Quinazolinone
-
Reactants: 6-fluoroquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).
-
Procedure: The 6-fluoroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride (5-10 equivalents). A catalytic amount of DMF (2-3 drops) is added, and the mixture is refluxed for 2-4 hours.
-
Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, a good leaving group for subsequent nucleophilic aromatic substitution. Thionyl chloride is a common and effective chlorinating agent. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination.
-
Work-up and Purification: The excess thionyl chloride is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual SOCl₂. The resulting crude 4-chloro-6-fluoroquinazoline is used in the next step without further purification.
Step 3: Nucleophilic Aromatic Substitution with Aniline
-
Reactants: 4-chloro-6-fluoroquinazoline and a substituted aniline.
-
Procedure: The crude 4-chloro-6-fluoroquinazoline (1 equivalent) is dissolved in a suitable solvent such as isopropanol or acetonitrile. The desired aniline (1.1-1.2 equivalents) is added, and the mixture is heated to reflux for 4-8 hours.
-
Rationale: The amine of the aniline acts as a nucleophile, displacing the chloro group at the 4-position of the quinazoline ring. The choice of solvent and temperature is crucial for driving the reaction to completion. Isopropanol is a common choice due to its polarity and boiling point.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with the reaction solvent and then with a non-polar solvent like hexane to remove impurities. The final product can be further purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic route to 6-fluoro-N-phenylquinazolin-4-amine analogs.
Structure-Activity Relationships (SAR) and Biological Targets
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety. A significant body of research has focused on these compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[2][4][5]
Key SAR Insights for EGFR Inhibition:
-
The 4-Anilino Moiety: The substitution pattern on the aniline ring is a primary determinant of potency and selectivity. Small, electron-withdrawing or -donating groups at the meta and para positions are generally well-tolerated and can fine-tune the electronic properties and binding interactions.
-
The 6-Position of the Quinazoline Core: The presence of a fluorine atom at the 6-position is often associated with increased potency.[6] Further substitutions at this position, such as alkynyl or arylureido groups, have been shown to enhance inhibitory activity, potentially by providing additional interactions within the ATP-binding pocket of EGFR.[3][7]
-
The 7-Position of the Quinazoline Core: Modifications at the 7-position, often with solubilizing groups like morpholino or piperazino moieties, can improve the pharmacokinetic properties of the compounds.[6]
Data Presentation: Anticancer Activity of Representative Analogs
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 6-substituted-4-anilinoquinazoline derivatives against various cancer cell lines. This data is compiled from multiple sources to illustrate the impact of structural modifications.[3][8][9][10]
| Compound ID | 6-Substituent | 4-Anilino Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -F | 3-chloro-4-fluoro | A549 (Lung) | 2.25 | [3] |
| 2 | -F | 3-ethynyl | HT-29 (Colon) | 1.72 | [3] |
| 3 | -F | 3-bromo | MCF-7 (Breast) | 2.81 | [3] |
| 4 | -C≡C-CH₂OH | 3-chloro-4-fluoro | A431 (Skin) | 0.014 | [7] |
| 5 | -NH-CO-NH-Ph | 3-chloro-4-fluoro | H1975 (Lung) | ~0.1 | [10] |
| Gefitinib | -H | 3-chloro-4-fluoro | A549 (Lung) | >10.0 | [8] |
Note: The IC₅₀ values are indicative and can vary based on experimental conditions. This table is for comparative purposes.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[4][5] EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[4][11] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote cell proliferation, survival, and migration.[5][12]
By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound analogs prevent the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This leads to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.[9]
EGFR Signaling Pathway and Site of Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly successful platform for the development of targeted cancer therapeutics. The strategic incorporation of a fluorine atom at the 6-position, coupled with diverse substitutions at the 4-anilino ring, has led to the discovery of potent and selective kinase inhibitors. The continued exploration of novel derivatives, guided by a deep understanding of structure-activity relationships and the underlying biology of their targets, holds immense promise for the future of personalized medicine. Further research focusing on overcoming drug resistance and improving the pharmacokinetic profiles of these compounds will be critical in translating their therapeutic potential into clinical success.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Fluoroquinazolin-4-amine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Fluorinated Quinazoline Core
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. The 4-aminoquinazoline motif, in particular, has emerged as a "privileged scaffold," most notably for its ability to competitively bind to the ATP-binding site of various protein kinases.[2][3] This has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib.[2][3]
The introduction of a fluorine atom at the 6-position of the quinazoline core is a strategic modification that can profoundly and beneficially alter the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the C-F bond is stronger than a C-H bond, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life. Furthermore, fluorine substitution can modulate the pKa of nearby functional groups, influencing drug-target interactions and cell permeability. This guide provides a comprehensive exploration of the 6-fluoroquinazolin-4-amine scaffold, from its synthesis to its application in discovering next-generation therapeutics.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold is a critical first step in the development of novel drug candidates. A common and effective synthetic route begins with a readily available fluorinated anthranilic acid derivative. The following protocol outlines a representative, multi-step synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the core scaffold, this compound, from 2-amino-5-fluorobenzonitrile.
Materials:
-
2-amino-5-fluorobenzonitrile
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Toluene
-
Ammonium chloride
-
Ethanol
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)
Methodology:
Step 1: Formation of the Formimidamide Intermediate
-
To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in toluene, add DMF-DMA (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (E)-N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to form the Quinazoline Ring
-
Dissolve the crude formimidamide intermediate from Step 1 in ethanol.
-
Add an excess of ammonium chloride (5.0 eq).
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Rationale Behind Experimental Choices: The use of DMF-DMA in the first step is a common and efficient method for forming the N,N-dimethylformimidamide intermediate, which is a key precursor for the cyclization reaction. The subsequent cyclization with ammonium chloride in ethanol provides a source of ammonia for the formation of the 4-amino group and the pyrimidine ring of the quinazoline system.
Synthesis Workflow Diagram
Caption: General synthesis scheme for this compound.
Biological Applications and Therapeutic Targets
The this compound scaffold has been successfully employed in the development of inhibitors for a range of biological targets, demonstrating its versatility in drug discovery.
Oncology: A Privileged Scaffold for Kinase Inhibition
The most prominent application of the 4-aminoquinazoline core, including its 6-fluoro derivatives, is in the development of protein kinase inhibitors for cancer therapy.[2] Many of these compounds target receptor tyrosine kinases (RTKs) that are overexpressed or dysregulated in various cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors.[3] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket of the kinase domain. The 6-fluoro substituent can enhance binding affinity and improve metabolic stability. Derivatives of this compound have shown potent anti-proliferative activity against cancer cell lines by inhibiting EGFR signaling pathways, such as the ERK1/2 pathway.[4]
-
Other Kinase Targets: Beyond EGFR, this scaffold has been utilized to develop inhibitors for other kinases implicated in cancer, such as Aurora kinases, which are crucial for cell cycle regulation.[5] Structure-based design has also led to the discovery of potent and selective inhibitors of p21-activated kinase 4 (PAK4) based on a 4-aminoquinazoline scaffold.[6][7]
Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by a 6-fluoro-4-anilinoquinazoline derivative.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of 6-fluoroquinazoline have also been investigated for their anti-inflammatory properties. Certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and to suppress T-cell proliferation, suggesting their potential in treating autoimmune diseases such as rheumatoid arthritis.[8]
Antimicrobial and Antiviral Applications
The versatility of the 6-fluoroquinazoline scaffold extends to infectious diseases. Researchers have synthesized and evaluated derivatives for their activity against:
-
Bacteria: Novel 2-(amino)quinazolin-4(3H)-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]
-
Viruses: A series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of MERS-CoV infection.[12]
-
Fungi: Quinazoline derivatives have been explored as antifungal agents, with some showing efficacy against phytopathogenic fungi.[13][14]
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification:
-
C4-Amino Group: This position is critical for interaction with the hinge region of many kinases. Substitution with various anilines is a common strategy. The nature and substitution pattern of the aniline ring significantly impact target affinity and selectivity. For instance, in MERS-CoV inhibitors, a 3-chloro-4-fluoroaniline at this position was found to be optimal.[12]
-
C2-Position: Modifications at the C2 position can influence solubility and provide additional interaction points with the target protein.
-
C6-Fluoro Group: While this guide focuses on the 6-fluoro substitution, exploring other halogens or small lipophilic groups at this position can be a valuable SAR exercise.
-
C7-Position: Substitution at the C7 position can also modulate activity. For example, incorporating a piperazino group at C7 has been explored in the context of anti-inflammatory agents.[8]
SAR Exploration Workflow
Caption: A conceptual workflow for exploring the structure-activity relationship of the this compound scaffold.
Key In Vitro Assays for Compound Evaluation
After synthesizing a library of this compound derivatives, a cascade of in vitro assays is necessary to characterize their biological activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR as an example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-33P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, EGFR kinase, and the peptide substrate.
-
Inhibitor Addition: Add 1 µL of the diluted test compound to each well. For the control wells, add 1 µL of DMSO.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Place the filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Representative Biological Activity
| Compound ID | Target | Assay Type | IC50 / MIC (µM) | Cell Line | Reference |
| 1 | MERS-CoV | Antiviral Assay | 0.157 | Vero | [12] |
| 45 | ALK/PI3K/AKT Pathway | Antiproliferative | 0.44 | A549 (Lung) | [15] |
| 1018 | ERK1/2 Pathway | Antiproliferative | 13.0 | PC-3 (Prostate) | [4] |
| 6y | MRSA | Antibacterial | 0.36 (ATCC25923) | - | [9][10] |
| 7a | TNF-α Production | Anti-inflammatory | - | - | [8] |
Note: The table presents a selection of data from various sources to illustrate the diverse activities of quinazoline derivatives. Direct comparison of IC50/MIC values should be done with caution due to differing experimental conditions.
Conclusion and Future Directions
The this compound scaffold is a highly validated and privileged core in modern drug discovery. Its synthetic tractability, coupled with the beneficial effects of the 6-fluoro substituent, makes it an attractive starting point for developing novel therapeutics. The extensive research into its use as a kinase inhibitor in oncology has paved the way for its exploration in other therapeutic areas, including inflammatory and infectious diseases. Future research will likely focus on developing more selective inhibitors by leveraging structure-based drug design and exploring novel substitution patterns to fine-tune the scaffold's biological activity and pharmacokinetic profile. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation medicines to address unmet medical needs.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass Spec) of 6-fluoroquinazolin-4-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-fluoroquinazolin-4-amine
This guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound, a crucial heterocyclic scaffold in medicinal chemistry and drug development. As researchers and scientists, the unambiguous confirmation of a molecule's structure and purity is paramount. This document offers a multi-faceted analytical approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a complete spectroscopic profile of the target compound. The methodologies and interpretations presented herein are grounded in established principles and field-proven insights to ensure scientific integrity and trustworthiness.
The Molecular Blueprint: Structure and Functionality
This compound (C₈H₆FN₃) is a substituted quinazoline. The core structure consists of fused benzene and pyrimidine rings. The key features for spectroscopic analysis are the primary amine (-NH₂) at position 4, the fluorine atom at position 6, and the aromatic proton environment. Each of these imparts a unique signature that can be detected and interpreted by the techniques discussed below.
Molecular Structure with Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme is used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural elucidation.
¹H NMR Analysis: Proton Environment
The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. The aromatic region is particularly informative, showing distinct signals for H-2, H-5, H-7, and H-8. The fluorine at C-6 significantly influences the chemical shifts and coupling patterns of adjacent protons, particularly H-5 and H-7. The amine protons typically appear as a broad singlet, which is exchangeable with D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~8.4 - 8.6 | Singlet (s) | - |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH5-F6 ≈ 8-10 Hz, JH5-H7 ≈ 2-3 Hz |
| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) | JH7-H8 ≈ 8-9 Hz, JH7-F6 ≈ 5-7 Hz |
| H-8 | ~7.4 - 7.6 | Doublet of doublets (dd) | JH8-H7 ≈ 8-9 Hz, JH8-F6 ≈ 0.5-1 Hz |
| -NH₂ | ~7.0 - 7.5 | Broad singlet (br s) | - |
Note: Predicted values are based on data from analogous quinazoline derivatives.[1][2][3] Actual values may vary based on solvent and concentration.
¹³C NMR Analysis: The Carbon Skeleton and C-F Coupling
The ¹³C NMR spectrum confirms the carbon framework. A key diagnostic feature is the large one-bond coupling constant between C-6 and the fluorine atom (¹JC-F), typically observed around 240-250 Hz.[1] Smaller two- and three-bond couplings (²JC-F, ³JC-F) are also expected for carbons C-5, C-7, C-4a, and C-8.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-2 | ~155 - 157 | ~³J ≈ 3-5 Hz |
| C-4 | ~152 - 154 | ~³J ≈ 2-4 Hz |
| C-4a | ~148 - 150 | ~²J ≈ 13-15 Hz |
| C-5 | ~118 - 120 | ~²J ≈ 21-24 Hz |
| C-6 | ~160 - 163 | ~¹J ≈ 245-255 Hz |
| C-7 | ~110 - 112 | ~²J ≈ 20-23 Hz |
| C-8 | ~128 - 130 | ~³J ≈ 10-12 Hz |
| C-8a | ~120 - 122 | ~⁴J ≈ 1-3 Hz |
Note: Predicted values are based on data from analogous 6-fluoroquinazoline derivatives.[1]
¹⁹F NMR Analysis: The Fluorine Signature
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's electronic environment.[4] For this compound, a single resonance is expected. Its chemical shift provides a unique identifier for the compound. The signal will likely be split into a multiplet due to coupling with neighboring protons (H-5 and H-7).
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |
| F-6 | -110 to -125 (relative to CFCl₃) |
Note: The chemical shift is an estimate based on similar aromatic fluorine compounds.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).[7] For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or monofluorobenzene (δ = -113.15 ppm) can be used.[6]
-
Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer.[8]
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at ambient temperature. For quantitative ¹³C NMR, inverse-gated decoupling should be used with an appropriate relaxation delay.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]
The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic system, and the C-F bond.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450 - 3300 | Medium (often two bands) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (Ring) | 1630 - 1610 | Strong |
| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1270 - 1210 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Note: Expected ranges are based on standard IR correlation tables and data from similar aromatic amines and quinazolines.[2][10][11]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.[2]
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
For this compound (C₈H₆FN₃), the expected monoisotopic mass is approximately 163.05 Da. The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.
Predicted Fragmentation Pathway
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. A plausible pathway involves the characteristic loss of small, stable neutral molecules like HCN, which is common for nitrogen-containing heterocycles.[13]
Caption: A plausible EI fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion (for ESI) or a heated probe (for EI). For coupling with chromatography, a GC or LC system can be used.[14]
-
Ionization: Utilize an appropriate ionization method.
-
Electron Ionization (EI): Typically performed at 70 eV, suitable for volatile and thermally stable compounds.[7]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often yielding the [M+H]⁺ ion.
-
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Detection: Detect the ions to generate the mass spectrum, a plot of relative intensity versus mass-to-charge ratio (m/z).
Integrated Analysis: A Self-Validating Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This workflow ensures a self-validating system where the results from each analysis corroborate the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
This integrated approach is the cornerstone of modern analytical chemistry. The mass spectrum confirms the molecular weight and formula, the IR spectrum identifies the essential functional groups, and the complete NMR analysis provides the precise atomic arrangement and connectivity, confirming the specific isomer and structure.
References
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mediresonline.org [mediresonline.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. colorado.edu [colorado.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepg.com]
- 14. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 6-fluoroquinazolin-4-amine in different solvents
An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-4-amine
Abstract
This compound is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug discovery and development, from early-stage screening to formulation. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. We synthesize data from analogous structures, outline authoritative experimental protocols for characterization, and explain the chemical principles governing its behavior in various solvent systems and under stress conditions. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies for handling and assessing this important chemical entity.
Introduction to this compound
The quinazoline ring system is a privileged scaffold in pharmaceutical sciences, recognized for its ability to interact with a wide range of biological targets.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, while the 4-amine functionality provides a crucial vector for derivatization to achieve target specificity and potency.[3] this compound (C₈H₆FN₃) is therefore a critical building block in the synthesis of advanced pharmaceutical intermediates.[4]
The journey of a drug candidate from lab to clinic is critically dependent on its developability profile. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide serves as a comprehensive resource for understanding and experimentally determining these critical attributes for this compound.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior. The key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FN₃ | PubChem[4] |
| Molecular Weight | 163.15 g/mol | PubChem[4] |
| Appearance | Light yellow to yellow solid | ChemicalBook[5] |
| Predicted XlogP | 1.4 | PubChem[4] |
| Predicted pKa | 4.79 ± 0.26 (most basic) | ChemicalBook[5] |
| InChIKey | ARIXAZJLBIBWSR-UHFFFAOYSA-N | PubChem[4] |
The presence of a basic amine on the quinazoline ring (predicted pKa ≈ 4.8) suggests that the compound's solubility will be highly dependent on pH. Below its pKa, the amine will be protonated, forming a more soluble salt. The moderate lipophilicity (XlogP = 1.4) indicates a balance between aqueous and lipid solubility.
Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability.[6] For quinazoline derivatives, this property can be complex, influenced by pH, solvent polarity, and the solid-state properties of the material.[7]
Theoretical Considerations & Analog Analysis
Direct, published solubility data for this compound is limited. However, extensive data exists for Gefitinib, a well-known drug that shares the quinazoline core. Gefitinib is described as sparingly soluble at pH 1 and practically insoluble above pH 7, with a sharp decrease in solubility between pH 4 and 6.[8] It is freely soluble in dimethylsulfoxide (DMSO) but only slightly soluble in methanol and ethanol.[8][9]
Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit similar pH-dependent solubility, driven by the protonation of the 4-amino group in acidic conditions. Quinazolinone derivatives are often crystalline with high melting points, which can contribute to poor solubility in both water and common organic solvents.[7]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It is a robust and reliable technique that provides essential data for preclinical development.
Caption: Workflow for the Shake-Flask Solubility Method.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Add a precise volume of each test solvent (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, DMSO) to the vials.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (24 to 48 hours) to allow the system to reach equilibrium.[6]
-
Sample Separation: After equilibration, stop agitation and allow the vials to stand. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Determine the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][10]
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mM) based on the measured concentration and the dilution factor.
Anticipated Solubility Profile
Based on analog data and chemical principles, the following solubility profile can be anticipated. This table serves as a predictive guide for experimental design.
| Solvent/Medium | Predicted Solubility | Rationale/Comment |
| DMSO | High (>20 mg/mL) | Common for aprotic polar solvents. Gefitinib is freely soluble.[8][9] |
| DMF | Moderate to High | Similar to DMSO. Used as a reaction solvent for quinazolines.[11] |
| Ethanol/Methanol | Low to Slight | Gefitinib is slightly soluble in these alcohols.[8][9] |
| 0.1 N HCl (pH ~1) | Moderate | Protonation of the 4-amino group forms a soluble hydrochloride salt.[8][12] |
| Phosphate Buffer (pH 7.4) | Very Low / Poor | The compound is predominantly in its neutral, less soluble form.[8][12] |
| Water | Very Low / Poor | As a neutral organic molecule with moderate lipophilicity. |
Stability Assessment
Evaluating the chemical stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants. The quinazoline ring is generally stable in cold, dilute acidic and alkaline solutions but can be susceptible to degradation under harsh conditions like boiling.[13]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods. The protocol involves exposing the compound to conditions more severe than those expected during storage.
Caption: Workflow for a Forced Degradation Study.
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C). Quinazolines may show lability to strong base.[13]
-
Oxidative Degradation: Treat the stock solution with a controlled amount of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), and store at room temperature.[6]
-
Thermal Degradation:
-
Solution: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).
-
Solid: Place the solid compound in a controlled temperature oven (e.g., 105°C).
-
-
Photolytic Degradation: Expose both a solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/square meter).[6] Wrap a control sample in foil to protect it from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before dilution. Analyze all samples using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation. Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area. Mass spectrometry (LC-MS) can be used to identify the structure of major degradants.
Anticipated Degradation Pathways
The quinazoline nucleus is susceptible to certain chemical transformations:
-
Hydrolysis: Under harsh acidic or basic conditions, particularly with heating, the pyrimidine ring can undergo cleavage. Boiling quinazoline with hydrochloric acid is known to yield O-aminobenzaldehyde, ammonia, and formic acid.[13]
-
Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides.[1] Hydroxylation of the ring system is also a common degradation pathway for related heterocyclic compounds.[14]
Recommendations for Storage and Handling
-
Solid State: Store this compound solid in a well-sealed container at 2-8°C, protected from light.[5]
-
In Solution: For solutions in DMSO or ethanol, storage at -20°C for up to 3 months is a common practice for related compounds.[11] For biochemical studies, the stability of quinazoline derivatives in 0.2% DMSO has been shown to be adequate for up to 96 hours.[15] It is advisable to prepare fresh solutions for sensitive quantitative assays. Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a compound of significant interest with physicochemical properties that require careful consideration. Its solubility is predicted to be strongly pH-dependent, with significantly higher solubility in acidic media compared to neutral or basic conditions. While generally stable, the molecule may be susceptible to hydrolytic and oxidative degradation under forced stress conditions. The experimental protocols detailed in this guide for solubility (shake-flask) and stability (forced degradation) provide a robust framework for generating the critical data needed to support drug discovery and development efforts. By applying these methodologies, researchers can ensure the reliable use of this compound in their scientific endeavors, from initial screening to formulation development.
References
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1691989-25-9(6-fluoro-2-methylquinazolin-4-amine) | Kuujia.com [kuujia.com]
- 4. PubChemLite - this compound (C8H6FN3) [pubchemlite.lcsb.uni.lu]
- 5. 6-Fluoroquinazolin-2-amine CAS#: 20028-72-2 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 6-fluoro-N-(4-fluorobenzyl)quinazolin-4-aMine | 1262888-28-7 [chemicalbook.com]
- 12. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to Quinazoline-Based Bioactive Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Quinazoline Nucleus
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its importance in the development of novel therapeutics.[3][4] From the early discovery of the sedative-hypnotic methaqualone to the modern era of targeted cancer therapies like gefitinib and erlotinib, quinazoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[5][6][7] This guide provides a comprehensive technical overview of quinazoline-based bioactive compounds, delving into their synthesis, diverse biological functions, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.
The Chemistry of Quinazolines: Synthesis and Derivatization
The therapeutic potential of quinazolines is intrinsically linked to the accessibility of diverse synthetic routes that allow for fine-tuning of their physicochemical properties. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinazoline core, which in turn influences the compound's biological activity.
Foundational Synthetic Strategies
Historically, the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides, has been a cornerstone for creating 4-oxo-3,4-dihydroquinazolines.[8] Another classical approach, first reported by Gabriel in 1903, laid the groundwork for early quinazoline chemistry.[9]
Modern synthetic chemistry has introduced more efficient and versatile methods. Copper-catalyzed cascade reactions, for instance, enable the synthesis of quinazoline derivatives from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides under mild conditions.[10] Similarly, phosphoric acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides provides a metal- and oxidant-free route to 2-substituted quinazolinones.[10][11]
Representative Synthetic Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones
The following protocol outlines a common and efficient method for synthesizing 2-substituted quinazolin-4(3H)-ones, a prevalent core structure in many bioactive derivatives. This method is based on the iron-catalyzed oxidative dehydrogenation coupling reaction.[11]
Experimental Protocol: Iron-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃, 0.1 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 78°C) for 4-6 hours. Air serves as an eco-friendly oxidant for the dehydrogenation step.[11]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir. The resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water and purified by recrystallization from ethanol to yield the desired 2-substituted quinazolin-4(3H)-one.
This protocol's reliance on an inexpensive catalyst and a green oxidant makes it a practical choice for generating libraries of quinazoline derivatives for screening purposes.[11]
The Broad Spectrum of Biological Activity
Quinazoline derivatives have been extensively investigated and have demonstrated a wide array of pharmacological effects. This structural scaffold is a key component in numerous approved drugs and clinical candidates.[1][12][13]
Anticancer Activity: The Vanguard of Quinazoline Therapeutics
The most prominent application of quinazoline derivatives is in oncology.[4][14] Many of these compounds function as protein kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][15]
Key Anticancer Mechanisms:
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a primary target. Drugs like Gefitinib, Erlotinib, and Lapatinib are 4-anilinoquinazoline derivatives that inhibit EGFR tyrosine kinase, proving effective in certain types of non-small cell lung cancer and breast cancer.[5][7]
-
VEGFR Inhibition: Some derivatives target vascular endothelial growth factor receptors (VEGFRs), thereby inhibiting angiogenesis, the process by which tumors form new blood vessels.[16]
-
Tubulin Polymerization Inhibition: Certain quinazolinones disrupt microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][17]
-
Dual-Target Inhibition: More recent research focuses on developing quinazolines that can inhibit multiple targets, such as dual EGFR/VEGFR2 inhibitors or HDAC (Histone Deacetylase) dual inhibitors, to overcome drug resistance.[15][18]
The following diagram illustrates the central role of the EGFR signaling pathway and how quinazoline-based inhibitors intervene.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Antimicrobial and Antiviral Activities
The quinazoline core is also a valuable pharmacophore for developing agents against infectious diseases.
-
Antibacterial: Derivatives have been synthesized that show potent activity against both Gram-positive and Gram-negative bacteria.[9][12] Some compounds exert their effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[19]
-
Antifungal: Certain quinazolinone derivatives have demonstrated significant antifungal activity against various fungal strains.[1][20]
-
Antiviral: Researchers have explored 2,4-disubstituted quinazolines for their potential against viruses like influenza, with some compounds showing high activity.[12]
Other Notable Biological Activities
The therapeutic potential of quinazolines extends to a variety of other conditions:
-
Anti-inflammatory: Quinazolinone derivatives can inhibit the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α, often by targeting the NF-κB pathway.[3][21]
-
Antihypertensive: Marketed drugs like Prazosin and Doxazosin are quinazoline derivatives that act as α1-adrenoceptor antagonists, leading to vasodilation and reduced blood pressure.[1][22]
-
Anticonvulsant and CNS Effects: The historical use of methaqualone highlights the CNS-depressant activities of some quinazolines. Research continues into novel derivatives with potential anticonvulsant properties.[6][7]
The table below summarizes the diverse biological activities and corresponding molecular targets of various quinazoline-based compounds.
| Biological Activity | Key Molecular Target(s) | Example Compounds/Derivatives | References |
| Anticancer | EGFR, VEGFR, Tubulin, HDAC, PARP | Gefitinib, Erlotinib, Lapatinib | [5][12][15][17] |
| Antibacterial | DNA Gyrase, RNA Transcription/Translation | 2,4-disubstituted quinazolines | [19][23] |
| Antifungal | Not fully elucidated | Furo[2,3-f]quinazolin-5-ols | [1] |
| Antiviral | Viral replication machinery | 2,4-disubstituted quinazolines | [12] |
| Anti-inflammatory | COX-2, NF-κB | 2,3-disubstituted quinazolinones | [21][24] |
| Antihypertensive | α1-adrenergic receptor | Prazosin, Doxazosin | [1][22] |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of quinazoline-based drug candidates. SAR studies reveal which substituents at specific positions on the quinazoline ring are critical for biological activity.[11][25]
General SAR Insights for Anticancer Quinazolines (EGFR Inhibitors):
-
Position 4: An anilino (phenylamino) group at this position is often essential for EGFR kinase inhibition. Substitutions on this aniline ring, particularly with small, electron-withdrawing groups like chlorine or fluorine, can enhance activity.[5]
-
Positions 6 and 7: Substitution with methoxy or other small, electron-donating groups generally improves potency. These groups can form hydrogen bonds with the kinase's active site.[18]
-
Position 2: While often unsubstituted, modifications at this position can modulate activity and selectivity. Introducing different heterocyclic rings or functional groups can lead to interactions with different regions of the target protein.[23]
The following diagram provides a visual summary of key SAR principles for 4-anilinoquinazoline EGFR inhibitors.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsi.org [ijpsi.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpba.info [ijpba.info]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Laboratory Synthesis of 6-Fluoroquinazolin-4-amine
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 6-fluoroquinazolin-4-amine, a key heterocyclic intermediate in medicinal chemistry. Quinazoline derivatives are foundational scaffolds in the development of a wide array of therapeutic agents due to their diverse biological activities.[1][2] This compound, in particular, serves as a crucial building block for synthesizing targeted therapies such as kinase inhibitors, antimicrobials, and potent autophagy inhibitors like Spautin-1.[3][4] The following protocol details a reliable synthetic route, outlines the critical experimental parameters, and emphasizes the necessary safety precautions for a successful and safe synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction & Scientific Context
The quinazoline ring system is a privileged scaffold in pharmaceutical development, with numerous derivatives approved as drugs for various diseases. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets. This compound (CAS No. 1190320-08-1) is a valuable intermediate for creating more complex molecules with potential therapeutic applications.[5] Its derivatives have been investigated for their roles as antibacterial agents, anticancer therapeutics, and anti-inflammatory compounds.[6]
The synthesis described herein follows a well-established chemical pathway, providing a robust method for obtaining the target compound in high purity. The protocol is designed to be self-validating by explaining the chemical principles behind each step, ensuring that the researcher understands the causality of the experimental choices.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a cyclization reaction. A common and effective strategy involves the reaction of an appropriately substituted aminobenzonitrile with a source of a single carbon atom, such as formamide or formic acid, to construct the pyrimidine ring of the quinazoline core. This method is widely used for its efficiency and the accessibility of starting materials.
Visualizing the Workflow
The diagram below illustrates the general synthetic transformation from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Equipment
Ensure all reagents are of appropriate purity (typically ≥98%) and all glassware is thoroughly dried before use.
| Reagent | CAS No. | Molecular Wt. | Purpose |
| 2-Amino-5-fluorobenzonitrile | 6021-22-3 | 136.13 g/mol | Starting Material |
| Formamide | 75-12-7 | 45.04 g/mol | Reagent & Solvent |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | Washing Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Washing Solvent |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Safety Precautions
This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[7]
-
Formamide: Is a teratogen. Avoid inhalation and skin contact. Handle exclusively within a fume hood.
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to prevent thermal burns.
-
General Handling: Avoid creating dust when handling solid reagents. Wash hands thoroughly after handling chemicals.[8]
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.
-
In the fume hood, add 2-amino-5-fluorobenzonitrile (e.g., 10.0 g, 1.0 eq) to the flask.
-
Add formamide (e.g., 100 mL, excess) to the flask. Formamide serves as both a reactant and the solvent.
-
Fit the flask with a reflux condenser and a thermometer.
Step 2: Cyclization Reaction
-
Begin stirring the mixture.
-
Heat the reaction mixture to 160-170 °C using a heating mantle. The choice of this high temperature is critical to drive the cyclization reaction to completion.
-
Maintain this temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress if possible (e.g., by TLC). The reaction mixture will typically darken over time.
Step 3: Isolation and Purification of Product
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (approximately 20-25 °C).
-
Once cooled, slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This will cause the product to precipitate out of the solution as a solid.
-
Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water (2 x 50 mL) and then with cold isopropanol (2 x 30 mL). The washing steps are crucial for removing residual formamide and other impurities.
-
Dry the purified solid product under vacuum at 60 °C until a constant weight is achieved. The final product should be an off-white to light brown solid.
Quantitative Data Summary
| Compound | Mass | Moles (eq) | Mol. Wt. | Theoretical Yield |
| 2-Amino-5-fluorobenzonitrile | 10.0 g | 0.073 mol (1.0) | 136.13 g/mol | - |
| This compound | - | - | 163.15 g/mol | 11.9 g |
Note: The actual yield will vary based on experimental conditions and technique.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the specified conditions and safety measures, researchers can effectively produce this valuable chemical intermediate for use in pharmaceutical research and development. The principles outlined here are based on established methods for quinazoline synthesis and are designed to ensure both a high-quality product and a safe laboratory practice.
References
- 1. mediresonline.org [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. 6-fluoro-N-(4-fluorobenzyl)quinazolin-4-aMine | 1262888-28-7 [chemicalbook.com]
- 4. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. cms9files.revize.com [cms9files.revize.com]
Application Notes & Protocols: 6-Fluoroquinazolin-4-amine as a Strategic Building Block in Medicinal Chemistry
Abstract
The quinazoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide provides an in-depth exploration of 6-fluoroquinazolin-4-amine and its precursors as a strategic building block for drug discovery. We will dissect the critical role of the C-6 fluorine substitution, which enhances key pharmacokinetic and pharmacodynamic properties, and provide detailed, field-proven protocols for the synthesis of high-value intermediates and target molecules, with a focus on kinase inhibitors.[3][4]
The Strategic Advantage of the 6-Fluoroquinazoline Scaffold
The deliberate incorporation of a fluorine atom into a drug candidate is a cornerstone of modern medicinal chemistry.[5] Its placement at the 6-position of the quinazoline ring is not arbitrary; it imparts a unique combination of beneficial properties that address common challenges in drug development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the C-6 position can block potential sites of metabolic oxidation (e.g., aromatic hydroxylation) by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[5][6]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the quinazoline ring system.[4] This can lead to more favorable electrostatic interactions with amino acid residues in the target protein's active site, potentially increasing binding affinity and potency.[3]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa.[7] By lowering the basicity of the quinazoline nitrogens, the C-6 fluoro group can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.[4]
These attributes make 6-fluoro-substituted quinazolines, particularly 4-anilinoquinazoline derivatives, highly effective scaffolds for developing potent and selective kinase inhibitors. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this core structure and target the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in non-small-cell lung cancer.[8][9]
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | Key Role |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Starting Material |
| 6-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | 164.14 | Cyclized Intermediate |
| 4-Chloro-6-fluoroquinazoline | C₈H₄ClFN₂ | 182.58 | Activated Intermediate |
| This compound | C₈H₆FN₃ | 163.15 | Core Building Block |
Synthetic Workflow: From Starting Material to Target Inhibitor
The most versatile and widely adopted strategy for synthesizing libraries of 4-substituted-6-fluoroquinazolines does not start directly with this compound. Instead, it proceeds through a highly reactive intermediate, 4-chloro-6-fluoroquinazoline . This intermediate is readily susceptible to nucleophilic aromatic substitution (SNAr) at the C-4 position, allowing for the modular installation of various amine-containing side chains.[10]
The overall workflow is a robust three-step process: Cyclization , Chlorination , and Nucleophilic Substitution .
Caption: General synthetic workflow for 4-anilino-6-fluoroquinazolines.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one (Intermediate B)
This protocol outlines the foundational cyclization step to create the quinazolinone core. The reaction is analogous to established methods for similar structures.[11][12]
Rationale: This is a condensation reaction where formamide serves as both a reactant (source of the C2-H carbon) and a solvent. The high temperature drives the reaction and removal of water.
Materials:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Formamide (~20 eq, or used as solvent)
Procedure:
-
Combine 2-amino-5-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol) and formamide (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 150-160 °C with stirring.
-
Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water (e.g., 200 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold isopropanol.
-
Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one as a white or off-white solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of 4-Chloro-6-fluoroquinazoline (Intermediate C)
This step activates the C-4 position for subsequent nucleophilic attack.
Rationale: Thionyl chloride (SOCl₂) is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone into a chloride, which is an excellent leaving group. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
Materials:
-
6-Fluoroquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)
Procedure:
-
Carefully add 6-fluoroquinazolin-4(3H)-one (e.g., 5.0 g, 30.5 mmol) to a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (e.g., 25 mL) followed by a catalytic amount of DMF (e.g., 0.25 mL).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until completion.
-
Cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water.
-
To the resulting residue, add toluene (e.g., 20 mL) and evaporate again under reduced pressure to azeotropically remove any remaining SOCl₂. Repeat this step.
-
The crude 4-chloro-6-fluoroquinazoline can often be used directly in the next step without further purification. If needed, it can be recrystallized from a suitable solvent like hexane.
-
Validation: The product is moisture-sensitive. Characterize a small sample by ¹H NMR and MS.
Protocol 3: Synthesis of a Target 4-Anilino-6-fluoroquinazoline (SNAr Coupling)
This final protocol demonstrates the modularity of the building block, allowing for the creation of diverse derivatives. We use 3-bromoaniline as a representative nucleophile.
Rationale: This is a classic SNAr reaction.[10] The electron-withdrawing nature of the quinazoline ring nitrogens and the C-6 fluorine activates the C-4 position towards attack by the nucleophilic aniline. An organic base like DIPEA is used to neutralize the HCl generated during the reaction, driving it to completion.[10]
Materials:
-
4-Chloro-6-fluoroquinazoline (1.0 eq)
-
Substituted Aniline (e.g., 3-bromoaniline) (1.1 eq)
-
Solvent (e.g., Isopropanol, Acetonitrile, or Dioxane)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5-2.0 eq)
Procedure:
-
Dissolve 4-chloro-6-fluoroquinazoline (e.g., 2.0 g, 10.9 mmol) in isopropanol (e.g., 40 mL) in a round-bottom flask under an inert atmosphere.
-
Add the substituted aniline (e.g., 3-bromoaniline, 2.08 g, 12.0 mmol).
-
Add DIPEA (e.g., 3.8 mL, 21.8 mmol).
-
Heat the reaction mixture to reflux (approx. 85 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. A precipitate of the product will likely form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with isopropanol and diethyl ether to remove impurities.
-
Dry the product under vacuum to yield the target N-(3-bromophenyl)-6-fluoroquinazolin-4-amine.
-
Validation: Confirm final structure, identity, and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and HPLC.
Table 2: Representative Conditions for SNAr Reaction
| Solvent | Base | Temperature (°C) | Typical Time (h) | Notes |
| Isopropanol | DIPEA | 80-85 | 2-6 | Excellent for precipitating the product upon cooling. |
| Acetonitrile | K₂CO₃ | 80 | 4-8 | Good alternative; potassium carbonate is an inexpensive inorganic base. |
| Dioxane | DIPEA | 80-100 | 2-5 | Useful for less reactive or poorly soluble anilines. |
| Ethanol | Et₃N | 75-80 | 4-12 | Common solvent, but may require longer reaction times. |
Application in Kinase Inhibitor Design
The 4-anilino-6-fluoroquinazoline scaffold is a perfect mimic of the adenine region of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases like EGFR.[13]
Caption: Pharmacophore model for a 4-anilinoquinazoline EGFR inhibitor.
The key interactions are:
-
Hinge Binding: The N1 nitrogen of the quinazoline ring forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region.[13]
-
Hydrophobic Interactions: The substituted aniline ring projects into a hydrophobic pocket, and modifications here are used to achieve selectivity and potency.
-
Fluorine's Role: The C-6 fluorine atom is positioned near the "gatekeeper" residue (Thr790 in EGFR).[3][4] This interaction can enhance binding and provides a metabolically stable anchor point.
Conclusion
This compound, via its activated 4-chloro precursor, represents a high-value, versatile building block for medicinal chemists. The strategic placement of the fluorine atom provides inherent advantages in metabolic stability and target engagement. The robust and modular synthetic protocols presented here enable the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns, particularly in the highly competitive and therapeutically vital field of kinase inhibitor discovery.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening of a 6-fluoroquinazolin-4-amine compound library
An Application Guide for the High-Throughput Screening of a 6-Fluoroquinazolin-4-Amine Compound Library
Authored by: Senior Application Scientist, Drug Discovery Solutions
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] Derivatives, such as 6-fluoroquinazolin-4-amines, are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4] A prominent target for this chemical class is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity can drive tumor proliferation and survival.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify potent inhibitors from a this compound library. We detail a robust biochemical assay protocol for primary screening, a cell-based secondary assay for confirming on-target effects in a physiological context, and a systematic workflow for data analysis and hit validation.
Introduction: The Rationale for Screening 6-Fluoroquinazolin-4-Amines
The 4-anilinoquinazoline core is a privileged structure that has yielded several clinically successful kinase inhibitors. The strategic placement of a fluorine atom at the 6-position can enhance binding affinity and modulate pharmacokinetic properties.[2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1]
Given this established mechanism, a primary HTS campaign should employ a biochemical assay that directly measures the enzymatic activity of a clinically relevant kinase, such as EGFR. Subsequent confirmation in an EGFR-dependent cancer cell line ensures that hits from the primary screen are cell-permeable and active in a more complex biological system.
Target Spotlight: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues.[4] This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/MAPK and PI3K/Akt, ultimately promoting cell proliferation, survival, and angiogenesis.[5] Inhibiting this first step with a small molecule is a validated anticancer strategy.
Caption: Simplified EGFR signaling cascade and the inhibitory action of quinazoline compounds.
Assay Development and Validation: The Foundation of a Successful Screen
Before embarking on a full-scale HTS, the chosen assay must be rigorously developed and validated to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors.[6][7] The goal is to establish a stable assay window and an acceptable Z'-factor, a statistical metric that quantifies the quality of an HTS assay.[8][9]
Choosing the Right Assay Technology
For kinase targets, several HTS-compatible technologies exist. Luminescence-based assays, which measure the depletion of ATP or the production of ADP, are highly sensitive, have a large dynamic range, and are less prone to interference from fluorescent compounds.[10][11][12] Technologies like Promega's ADP-Glo™ are ideal as they directly measure the product of the kinase reaction (ADP), resulting in a positive signal that correlates with enzyme activity.[4][11][13]
Alternatively, proximity-based assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) offer a no-wash, highly sensitive format for detecting substrate phosphorylation and are excellent for HTS.[14][15][16][17]
Critical Parameters for Optimization
The following parameters must be optimized empirically to achieve a robust assay.
-
Enzyme Concentration: Titrate the kinase to determine the concentration that yields a robust signal without exhausting the substrate too quickly. Aim for an enzyme concentration that results in approximately 10-30% ATP consumption within the desired reaction time.
-
Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis constant (Km) value to ensure the assay is sensitive to competitive inhibitors.
-
ATP Concentration: The concentration of ATP is critical. For screening ATP-competitive inhibitors, setting the ATP concentration at its apparent Km (Km,app) provides a good balance of signal strength and sensitivity to inhibitors.[18]
-
Reaction Time: Monitor the reaction progress over time to identify the linear phase. The chosen incubation time should fall within this linear range to ensure measured activity is proportional to the reaction rate.
-
DMSO Tolerance: HTS compounds are typically stored in DMSO. The assay must be tolerant to the final concentration of DMSO used in the screen (commonly 0.5-1.0%), without significant loss of signal or activity.[19]
Assay Validation: Calculating the Z'-Factor
The Z'-factor is the ultimate measure of assay quality for HTS.[20][21] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, max signal/no inhibition) and negative (n, min signal/full inhibition) controls.
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
The Z'-factor is determined by running a "dry run" plate with multiple replicates of controls.[22]
| Z'-Factor Value | Assay Classification | Feasibility for HTS |
| > 0.5 | Excellent | Ideal for HTS; clear separation between controls.[9][23] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher false hit rate.[23][24] |
| < 0 | Unacceptable | The assay is not suitable for screening.[23] |
Experimental Protocols
The following protocols describe a primary biochemical screen to identify inhibitors of EGFR kinase and a secondary cell-based screen to confirm antiproliferative activity.
Protocol 1: Biochemical HTS using ADP-Glo™ Luminescent Kinase Assay
This protocol is designed for a 384-well plate format to identify inhibitors of recombinant human EGFR. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[4]
Materials and Reagents:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT[4]
-
This compound compound library (10 mM in DMSO)
-
Staurosporine or Gefitinib (Positive control inhibitor)
-
Low-volume, white, 384-well assay plates (e.g., Corning #3574)[25]
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
Plate reader capable of measuring luminescence
Assay Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound into the appropriate wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and a known EGFR inhibitor (positive control, 100% inhibition, e.g., 10 µM Staurosporine) into dedicated columns.[5]
-
-
Enzyme Addition:
-
Prepare a 2X solution of EGFR in cold Kinase Buffer at the pre-determined optimal concentration.
-
Dispense 5 µL of the 2X enzyme solution into each well.
-
Briefly centrifuge the plate (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X solution of the Poly(Glu, Tyr) substrate and ATP in Kinase Buffer at their pre-determined optimal concentrations (e.g., at Km,app for ATP).
-
To start the reaction, add 5 µL of the 2X substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
Mix the plate on a shaker for 30 seconds, centrifuge briefly, and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction to produce light.[13]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[4]
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second.
-
Protocol 2: Cell-Based HTS for Antiproliferative Activity
This secondary assay confirms whether hits from the primary screen can inhibit the proliferation of an EGFR-dependent cancer cell line, such as A549 (non-small cell lung cancer).[5] Cell viability is measured using a luminescent ATP-based assay like CellTiter-Glo®.[5]
Materials and Reagents:
-
A549 human non-small cell lung cancer cell line
-
Cell Culture Medium: F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin[5]
-
Confirmed hits from primary screen (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, tissue culture-treated, 384-well white, clear-bottom plates
-
Automated liquid handler and multidrop dispenser
Assay Procedure:
-
Cell Seeding:
-
Harvest and count A549 cells, then dilute to a density of 2,500 cells per 40 µL in culture medium.
-
Using a multidrop dispenser, seed 40 µL of the cell suspension (2,500 cells) into each well of the 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Addition:
-
Prepare a serial dilution of the hit compounds in culture medium.
-
Using a liquid handler, add 10 µL of the diluted compounds to the cell plates for a final volume of 50 µL. Include DMSO (vehicle control) and a known cytotoxic agent (positive control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[26]
-
Data Analysis and Hit Validation Workflow
Screening a large library generates a massive amount of data that requires a systematic workflow for analysis and validation to confidently identify true hits while discarding artifacts.[6][27]
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
Primary Data Analysis and Hit Identification
-
Data Normalization: Raw luminescence values are normalized to the plate controls to account for plate-to-plate variation. The percent inhibition for each compound is calculated:
-
% Inhibition = 100 * [ 1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control) ]
-
-
Hit Selection: A statistical cutoff is used to define a "hit." A common method is to set the threshold at three standard deviations (σ) above the mean percent inhibition of the sample population (e.g., % Inhibition > μ_library + 3σ_library).
Hit Validation Cascade
Progressing primary hits to validated leads requires a multi-step triage process to eliminate false positives and confirm activity.[28]
Caption: A tiered workflow for hit validation and triage.
-
Hit Confirmation: Active compounds are re-tested, often from freshly sourced solid material, to confirm their activity and rule out sample tracking errors.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50 value).
-
Orthogonal Assays: Activity is confirmed using a different assay technology to eliminate artifacts specific to the primary assay format (e.g., confirming an ADP-Glo hit with an AlphaLISA assay).[14]
-
Cell-Based Assays: Potent biochemical hits are advanced to cell-based assays (as described in Protocol 2) to assess cell permeability and on-target activity in a biological context.[29]
-
Selectivity Profiling: Promising compounds are screened against a panel of other kinases to determine their selectivity profile, which is crucial for minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. revvity.com [revvity.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. noblelifesci.com [noblelifesci.com]
- 27. academic.oup.com [academic.oup.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 6-Fluoroquinazolin-4-amine Based Kinase Inhibitors in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-fluoroquinazolin-4-amine and its derivatives as kinase inhibitors in cancer research. This document offers in-depth technical protocols and field-proven insights into the experimental choices, ensuring a robust and reproducible research outcome.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors for cancer therapy.[1][2] Its heterocyclic structure is adept at interacting with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[3] The this compound structure, in particular, serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors. The fluorine substitution at the 6th position can enhance metabolic stability and binding affinity.
Quinazoline derivatives have been successfully developed to target a range of kinases implicated in tumorigenesis, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.[4][5][6] Aberrant activation of these kinases drives key cancer hallmarks such as uncontrolled proliferation, survival, and metastasis.[6][7] Consequently, inhibitors based on the quinazoline scaffold are pivotal tools in both basic cancer research and clinical oncology.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Quinazoline-based inhibitors primarily function by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This action effectively blocks the propagation of oncogenic signals.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[3][7] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival.[8]
Many quinazoline derivatives have been developed as potent EGFR inhibitors.[1][3][4] By blocking the ATP-binding site of EGFR, these compounds prevent its activation and subsequent downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][9] The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is frequently mutated in human cancers.[6] This leads to the constitutive activation of the pathway.
Several quinazoline-based compounds have been designed as potent and selective inhibitors of PI3Kα.[6][10] By targeting PI3Kα, these inhibitors block the phosphorylation of Akt and downstream effectors like mTOR, ultimately leading to cell cycle arrest and apoptosis.[6][11]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by a quinazoline derivative.
In Vitro Experimental Protocols
The following protocols are foundational for evaluating the anticancer activity of novel this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.[12]
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity.[13] Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[12]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using graphing software.[12]
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with the inhibitor.[12]
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 6-Fluoroquinazolin-4-amine for the Development of Advanced Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly kinase inhibitors. This guide focuses on a specific, highly versatile building block: 6-fluoroquinazolin-4-amine. We explore the strategic advantages conferred by its unique substitution pattern and provide a comprehensive framework for its application in the design and synthesis of sophisticated chemical probes. This document furnishes researchers with the rationale, detailed protocols, and practical insights required to develop affinity-based, fluorescent, and other functionalized probes for target identification, validation, and cellular imaging.
The Strategic Advantage of the this compound Scaffold
The utility of the quinazoline core often stems from its ability to act as an ATP mimetic, effectively targeting the ATP-binding pockets of enzymes like protein kinases. The this compound scaffold is not merely a generic starting point; its specific features offer distinct advantages for probe development:
-
The Quinazoline Core: This bicyclic heterocycle is a "privileged" structure, recognized by a multitude of protein targets. Its nitrogen atoms can form crucial hydrogen bonds within active sites, mimicking the interactions of adenine.
-
The 4-Amine Group: This primary amine serves as a perfect synthetic handle. It is readily functionalized via reactions like amide coupling or reductive amination, allowing for the straightforward attachment of various linkers and functional moieties without significantly disrupting the core's primary binding interactions.
-
The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position is a strategic chemical modification. Fluorine's high electronegativity can modulate the electronic properties of the quinazoline ring, potentially enhancing binding affinity. Furthermore, the C-F bond is exceptionally stable, which can block a potential site of metabolic oxidation, thereby increasing the probe's stability in biological systems.
These features combine to make this compound an ideal foundation for building high-fidelity chemical probes designed to investigate complex biological systems.
Designing Chemical Probes: A Modular Approach
The development of a chemical probe from the this compound scaffold follows a modular design. This involves synthetically connecting the core scaffold to a functional moiety via a carefully selected linker. Each component must be chosen to ensure the final probe retains affinity for its target while gaining the desired functionality.
Caption: Modular design of chemical probes from the core scaffold.
Core Protocols and Methodologies
The following protocols provide a robust framework for the synthesis and application of this compound-based chemical probes.
Protocol 1: Synthesis of a this compound-Based Affinity Probe
Objective: To synthesize a biotinylated probe for affinity purification of target proteins.
Causality: This protocol utilizes a standard amide coupling reaction. The 4-amino group of the quinazoline scaffold is acylated with a linker that has a terminal biotin group. A PEG (polyethylene glycol) linker is often chosen to provide spacing and flexibility, which minimizes steric hindrance and improves the accessibility of the biotin moiety for binding to streptavidin.
Materials:
-
This compound
-
Biotin-PEG4-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve Biotin-PEG4-NHS ester (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Biotin-PEG4-NHS ester solution dropwise to the quinazoline solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel, typically with a dichloromethane/methanol or chloroform/methanol gradient) to yield the final biotinylated probe.
-
Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the synthesized probe binds to its intended target within intact cells.[1][2][3]
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[4] When a probe binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it. By heating cell lysates to various temperatures, one can observe a higher amount of soluble target protein in the probe-treated samples compared to the vehicle control at denaturing temperatures, confirming engagement.[5]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the chemical probe at a desired concentration (e.g., 1-10 µM) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Interpretation: Plot the band intensity of the soluble target protein against temperature. A rightward shift in the melting curve for the probe-treated sample compared to the vehicle control indicates target stabilization and engagement.
Protocol 3: Target Identification via Affinity Pulldown & Mass Spectrometry
Objective: To identify the cellular binding partners of the biotinylated probe.[6][7]
Causality: This method leverages the high-affinity interaction between biotin and streptavidin. The biotinylated probe ("bait") is incubated with cell lysate, allowing it to bind to its target proteins ("prey").[7] Streptavidin-coated beads are then used to capture the bait-prey complex, which is subsequently washed to remove non-specific binders and then eluted for identification by mass spectrometry.[6]
Caption: Workflow for affinity pulldown and mass spectrometry.
Procedure:
-
Lysate Preparation: Grow cells and treat with either the biotinylated probe or vehicle. For a crucial negative control, pre-incubate a third set of cells with a high concentration of the non-biotinylated parent compound before adding the biotinylated probe (competition experiment).
-
Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) with protease and phosphatase inhibitors.
-
Binding: Incubate the cleared cell lysate with streptavidin-coated magnetic or agarose beads for 1-2 hours at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer (for on-bead digestion or Western blot) or using a more specific elution method like a biotin-containing buffer.
-
Proteomic Analysis: Prepare the eluted proteins for mass spectrometry analysis (e.g., via in-solution or on-bead trypsin digestion). Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and the competition sample. These are high-confidence binding partners.
Case Study: Probing the EGFR Signaling Pathway
Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, particularly non-small-cell lung cancer. Several approved anticancer drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors. A this compound-based probe can be a powerful tool to study EGFR biology.
References
- 1. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 3. Pull-down assays [sigmaaldrich.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for the Functionalization of the 6-Fluoroquinazolin-4-amine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoroquinazolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets. The strategic placement of the fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity. This guide provides a detailed exploration of synthetic methodologies for the further functionalization of this key heterocyclic system, offering insights into reaction mechanisms and practical, step-by-step protocols for laboratory application.
Introduction: The Significance of the this compound Moiety
Quinazoline derivatives are integral to the development of novel therapeutics, with applications spanning oncology, infectious diseases, and central nervous system disorders.[1][2] The 4-aminoquinazoline framework, in particular, is a well-established pharmacophore.[3][4] The introduction of a fluorine atom at the 6-position offers a powerful tool for modulating the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic fate. This guide focuses on equipping researchers with the synthetic strategies necessary to build upon this core, enabling the exploration of new chemical space and the generation of novel drug candidates.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Approach for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For the this compound core, these reactions are particularly useful for introducing a wide range of substituents at various positions, provided a suitable handle such as a halogen or triflate is present.
A. Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate.[5][6] This reaction is highly tolerant of various functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines the general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-chloro-6-fluoroquinazolin-4-amine with an arylboronic acid.
Materials:
-
2-chloro-6-fluoroquinazolin-4-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-6-fluoroquinazolin-4-amine (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the corresponding 2-aryl-6-fluoroquinazolin-4-amine derivative. The yield will vary depending on the specific arylboronic acid used.
| Reactant A (Quinazoline) | Reactant B (Boronic Acid) | Product | Expected Yield Range |
| 2-chloro-6-fluoroquinazolin-4-amine | Phenylboronic acid | 6-fluoro-2-phenylquinazolin-4-amine | 70-90% |
| 2-chloro-6-fluoroquinazolin-4-amine | 4-methoxyphenylboronic acid | 6-fluoro-2-(4-methoxyphenyl)quinazolin-4-amine | 75-95% |
| 2-chloro-6-fluoroquinazolin-4-amine | 3-pyridylboronic acid | 6-fluoro-2-(pyridin-3-yl)quinazolin-4-amine | 60-80% |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[5] This reaction is invaluable for the synthesis of N-aryl and N-heteroaryl derivatives.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol provides a general method for the Buchwald-Hartwig amination of a hypothetical 2-chloro-6-fluoroquinazolin-4-amine with a primary or secondary amine.
Materials:
-
2-chloro-6-fluoroquinazolin-4-amine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk flask.
-
Add 2-chloro-6-fluoroquinazolin-4-amine (1 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Expected Outcome:
This protocol is expected to produce the corresponding 2-amino-6-fluoroquinazolin-4-amine derivative.
| Reactant A (Quinazoline) | Reactant B (Amine) | Product | Expected Yield Range |
| 2-chloro-6-fluoroquinazolin-4-amine | Morpholine | 6-fluoro-2-morpholinoquinazolin-4-amine | 80-95% |
| 2-chloro-6-fluoroquinazolin-4-amine | Aniline | N-phenyl-6-fluoroquinazolin-2,4-diamine | 70-85% |
| 2-chloro-6-fluoroquinazolin-4-amine | Benzylamine | N-benzyl-6-fluoroquinazolin-2,4-diamine | 75-90% |
II. C-H Functionalization: A Step-Economic Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores.[7][8][9] This approach avoids the need for pre-functionalization, such as halogenation, thereby shortening synthetic sequences. For the this compound core, the directing effect of the existing nitrogen atoms can be harnessed to achieve regioselective C-H activation.[10]
Caption: General workflow for transition metal-catalyzed C-H functionalization.
Protocol 3: Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a potential method for the direct C-H arylation of the this compound core, likely at the C2 position due to directing group effects.
Materials:
-
This compound
-
Aryl iodide (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Pivalic acid (PivOH) (30 mol%)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a microwave vial, add this compound (1 equivalent), aryl iodide (2 equivalents), palladium(II) acetate (5 mol%), potassium carbonate (2.5 equivalents), and pivalic acid (30 mol%).
-
Add anhydrous DMA.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expected Outcome:
This reaction is anticipated to yield the 2-aryl-6-fluoroquinazolin-4-amine. The regioselectivity will be influenced by the directing effect of the quinazoline nitrogens.
| Reactant A (Quinazoline) | Reactant B (Aryl Halide) | Product | Expected Yield Range |
| This compound | Iodobenzene | 2-phenyl-6-fluoroquinazolin-4-amine | 50-70% |
| This compound | 4-iodotoluene | 6-fluoro-2-(p-tolyl)quinazolin-4-amine | 55-75% |
III. Nucleophilic Aromatic Substitution (SNA r): Leveraging the Electron-Deficient Nature of the Core
The quinazoline ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r), particularly at positions activated by electron-withdrawing groups or containing a good leaving group.[3][11][12][13][14] The fluorine atom at the 6-position further enhances this electrophilicity.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Protocol 4: Nucleophilic Aromatic Substitution with Amines
This protocol details the substitution of a leaving group at the 4-position (e.g., chlorine) with an amine nucleophile. This is a common and efficient method for diversifying the 4-amino substituent.
Materials:
-
4-chloro-6-fluoroquinazoline
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
Ethanol or Isopropanol
Procedure:
-
Dissolve 4-chloro-6-fluoroquinazoline (1 equivalent) in ethanol or isopropanol in a round-bottom flask.
-
Add the amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Expected Outcome:
This reaction provides a straightforward route to a variety of N-substituted this compound derivatives.
| Reactant A (Quinazoline) | Reactant B (Amine) | Product | Expected Yield Range |
| 4-chloro-6-fluoroquinazoline | 3-chloroaniline | N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine | 85-98% |
| 4-chloro-6-fluoroquinazoline | Cyclopropylamine | N-cyclopropyl-6-fluoroquinazolin-4-amine | 90-99% |
Conclusion
The functionalization of the this compound core is a critical endeavor in the pursuit of novel therapeutic agents. The synthetic routes outlined in this guide, including palladium-catalyzed cross-coupling, direct C-H functionalization, and nucleophilic aromatic substitution, provide a robust toolkit for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis of diverse libraries of compounds based on this privileged scaffold, paving the way for the identification of new and improved drug candidates. Careful consideration of the electronic and steric properties of both the quinazoline core and the coupling partners will be essential for optimizing these reactions and achieving the desired synthetic outcomes.
References
- 1. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ambeed [ambeed.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Note: Leveraging 6-Fluoroquinazolin-4-amine in Fragment-Based Drug Design for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a comprehensive guide to the strategic use of 6-fluoroquinazolin-4-amine as a core fragment in Fragment-Based Drug Design (FBDD). It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies, moving from initial screening to hit-to-lead optimization.
Introduction & Rationale
Fragment-Based Drug Design (FBDD) has become a cornerstone of modern drug discovery, offering an efficient method for identifying novel lead compounds.[1] The approach begins by screening low molecular weight compounds (<300 Da), known as fragments, for weak but high-quality interactions with a biological target.[1] These initial hits are then optimized into potent, drug-like molecules.[2][3]
The Quinazoline Scaffold: The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its rigid, bicyclic structure presents well-defined vectors for chemical elaboration and possesses hydrogen bond donors and acceptors that mimic the purine core of ATP, making it an ideal starting point for kinase inhibitors.[4]
The Strategic Value of this compound: The introduction of a fluorine atom at the 6-position of the quinazolin-4-amine core provides several distinct advantages:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the 4-amino group and influence local dipole moments, potentially enhancing binding affinity and metabolic stability.
-
Unique Binding Interactions: Fluorine can participate in non-canonical interactions, such as orthogonal multipolar interactions with backbone carbonyls, which are not accessible to hydrogen.
-
¹⁹F NMR as a Powerful Screening Tool: The fluorine atom serves as an exceptional nuclear magnetic resonance (NMR) probe.[6][7] Since ¹⁹F has a 100% natural abundance and is absent in biological systems, ligand-observed ¹⁹F NMR provides a highly sensitive and clean method for detecting fragment binding, quantifying affinity, and enabling rapid screening of fragment libraries.[6][8][9]
Physicochemical Properties of this compound
For a fragment to be successful in an FBDD campaign, it must adhere to the "Rule of Three" and possess favorable physicochemical properties.
| Property | Value | Rationale for FBDD |
| CAS Number | 1190320-08-1 | Unique Identifier.[10] |
| Molecular Formula | C₈H₆FN₃ | |
| Molecular Weight | 163.15 g/mol | Complies with the "Rule of Three" (MW < 300 Da).[1] |
| logP (Predicted) | ~1.5 | Ensures adequate aqueous solubility for biophysical assays. |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point, often in the hinge region of kinases. |
| Hydrogen Bond Acceptors | 3 (nitrogens) | Offers multiple points for forming stabilizing hydrogen bonds. |
| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding. |
FBDD Workflow Overview
A typical FBDD campaign using this compound follows a multi-stage, iterative process. Biophysical techniques are essential for detecting the weak binding affinities characteristic of fragments.[11][12][13][14]
Caption: High-level workflow for a Fragment-Based Drug Design campaign.
Protocol 1: Fragment Library Preparation & Quality Control
Objective: To prepare high-concentration, pure, and soluble stocks of this compound and other library fragments for screening.
Materials:
-
This compound powder (≥95% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
Acoustic liquid handler or manual pipettes
-
LC-MS and ¹H/¹⁹F NMR for quality control
Procedure:
-
Solubility Assessment: Before preparing a high-concentration stock, determine the maximum solubility of this compound in the intended assay buffer. A solubility of >1 mM is desirable.
-
Stock Solution Preparation:
-
Accurately weigh the fragment powder.
-
Dissolve in 100% anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Vortex thoroughly until fully dissolved.
-
Rationale: DMSO is used to solubilize a wide range of organic compounds at high concentrations. Using anhydrous DMSO prevents water absorption and potential compound precipitation over time.
-
-
Quality Control (QC):
-
LC-MS: Dilute a small aliquot of the DMSO stock and analyze via LC-MS to confirm the molecular weight (163.15 m/z for [M+H]⁺) and purity (should be ≥95%).
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum of the stock solution. This confirms the presence of the fluorine atom and provides a reference spectrum for screening.
-
Rationale: QC is a critical, self-validating step. It ensures that any observed activity is due to the intended fragment and not an impurity or degradation product.
-
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense the DMSO stock into 384-well or 1536-well plates to create intermediate plates.
-
For assays, perform a serial dilution in the final assay buffer. Ensure the final DMSO concentration is kept constant across all wells and is typically ≤1% to minimize interference with the biological target.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein in a high-throughput, label-free manner.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. Fragment binding alters this index, generating a measurable signal (response units, RU).[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein (e.g., a kinase domain)
-
Fragment library plates
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Rationale: Covalent immobilization via amine coupling is a robust and common method. A reference flow cell should be prepared (activated and deactivated without protein) to subtract bulk refractive index changes.
-
-
Screening:
-
Equilibrate the system with running buffer.
-
Inject fragments from the library plate over the protein and reference flow cells. A typical fragment concentration for a primary screen is 200-500 µM.
-
Monitor the sensorgram for binding responses. A stable, concentration-dependent increase in RU on the protein channel relative to the reference channel indicates a binding event.
-
-
Data Analysis & Hit Selection:
-
Subtract the reference flow cell data from the active channel data.
-
Hits are identified as fragments that produce a response significantly above the background noise. A common threshold is a response >10% of the theoretical maximum response (Rmax).
-
All hits, including this compound, should be re-tested and confirmed before proceeding.
-
Protocol 3: Hit Validation using Ligand-Observed ¹⁹F NMR
Objective: To provide an orthogonal validation of hits from the primary screen and to leverage the unique properties of this compound.
Principle: The ¹⁹F NMR signal of a small molecule is highly sensitive to its chemical environment.[7] When a fluorinated fragment like this compound binds to a protein, changes in its ¹⁹F chemical shift, line broadening, or signal intensity can be observed.[6][9]
Caption: Principle of ¹⁹F NMR for detecting fragment-protein binding.
Procedure:
-
Sample Preparation:
-
Prepare two samples in a suitable NMR buffer (e.g., deuterated PBS).
-
Sample A (Reference): 100 µM this compound.
-
Sample B (Test): 100 µM this compound + 10-20 µM target protein.
-
Rationale: A low protein-to-ligand ratio is used because fragments bind weakly. This ensures that a detectable population of the fragment is bound at any given time.
-
-
NMR Acquisition:
-
Data Analysis:
-
Compare the spectrum of Sample B to Sample A.
-
Binding Confirmation: A positive hit is confirmed by one or more of the following changes in the ¹⁹F signal in Sample B:
-
Chemical Shift Perturbation (CSP): A change in the signal's position (ppm).
-
Line Broadening: An increase in the width of the signal, indicating a change in the relaxation properties upon binding to the large protein.
-
Signal Attenuation: A decrease in signal intensity.
-
-
Trustworthiness: This method is highly reliable for eliminating false positives from primary screens, as the observed effects are directly due to the fluorinated fragment interacting with the target.[6]
-
Hit-to-Lead Strategy: Growing the Fragment
Once this compound is confirmed as a binder and its binding mode is determined by X-ray crystallography, the hit-to-lead phase begins. The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets on the protein surface to increase potency and selectivity.[2][3]
Synthetic Strategy: The 4-amino group is a key synthetic handle for elaboration. For example, a Suzuki or Buchwald-Hartwig coupling reaction can be used to append new aryl or heteroaryl groups, which can pick up additional interactions. The quinazoline scaffold itself can be further modified at various positions.[17][18][19][20]
Guiding Optimization with Ligand Efficiency (LE): Ligand Efficiency is a critical metric in FBDD. It normalizes binding affinity for the size of the molecule, ensuring that potency gains are not achieved simply by making the molecule larger.
-
Formula: LE = -RT * ln(Kᵢ) / N (where N is the number of non-hydrogen atoms)
-
Goal: Maintain or increase LE during optimization. A good fragment hit has an LE ≥ 0.3 kcal/mol per heavy atom.
| Compound | Structure | Kᵢ (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| Hit | This compound | 500 | 12 | 0.38 |
| Lead 1 | Grown Fragment (e.g., + phenyl) | 10 | 18 | 0.42 |
| Lead 2 | Non-Efficient Growth | 5 | 25 | 0.32 |
Rationale: In the table, "Lead 1" represents a successful optimization where potency was improved while also increasing LE. "Lead 2," despite having better potency, is a less efficient binder and may be accumulating undesirable properties (e.g., poor solubility, high molecular weight).
Conclusion
This compound is a highly valuable fragment for FBDD campaigns, particularly against protein kinases. Its privileged quinazoline core provides a solid anchor for binding, while the strategic placement of a fluorine atom offers both favorable physicochemical properties and a powerful biophysical probe for ¹⁹F NMR-based screening. The protocols and strategies outlined here provide a robust framework for identifying and optimizing this fragment into a potent and selective lead compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Protein-observed (19)F-NMR for fragment screening, affinity quantification and druggability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hit-to-lead optimization of 2-aminoquinazolines as anti-microbial agents against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 20. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Purification of 6-Fluoroquinazolin-4-amine
Introduction
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 6-fluoroquinazolin-4-amine?
The most effective purification strategies for this compound and its derivatives are recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[3][5] The selection depends on the specific impurity profile, the required final purity, and the scale of the synthesis.
-
Recrystallization: Ideal for removing baseline impurities and for large-scale initial purification. It is cost-effective but may be less effective for impurities with similar solubility profiles.[5]
-
Column Chromatography: Highly versatile for separating compounds with different polarities. It is the workhorse for many lab-scale purifications.[5][6]
-
Preparative HPLC: The preferred method for achieving very high purity (>99%) or for separating closely related structural isomers and stubborn impurities.[3][7]
Q2: How should I choose the best purification strategy?
The optimal strategy often involves a multi-step approach. A logical workflow begins with assessing the crude product by Thin-Layer Chromatography (TLC) or analytical HPLC to understand the impurity profile. Based on this analysis, a primary purification method is chosen, which can be followed by a polishing step if necessary.
Q3: What are the common impurities I should expect during synthesis?
Impurities typically arise from unreacted starting materials (e.g., derivatives of anthranilic acid) or by-products from the cyclization reaction.[5][8] Hydrolysis of the quinazoline ring can also occur under harsh acidic or basic conditions, leading to the formation of 2-aminobenzaldehyde derivatives.[9] Analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying these impurities.[5][10]
Q4: How does the 6-fluoro substituent impact the purification process?
The electron-withdrawing nature of the fluorine atom can influence the molecule's overall polarity and reactivity.[4] While it may not drastically change the fundamental approach to purification compared to non-fluorinated analogs, it can subtly alter solubility in common organic solvents and binding affinity to stationary phases in chromatography. This effect can sometimes be leveraged to improve separation from non-fluorinated impurities.[4]
Q5: How can I accurately assess the purity of my final product?
A combination of analytical techniques provides the most comprehensive purity assessment.[11]
-
HPLC with UV or Diode Array Detection (DAD) is the standard for quantitative purity analysis, often expressed as area percentage.[10]
-
NMR Spectroscopy (¹H NMR) can identify residual solvents and structurally related impurities. Quantitative NMR (qNMR) offers an absolute measure of purity when an internal standard is used.[12]
-
Mass Spectrometry (MS) , often coupled with LC (LC-MS), confirms the molecular weight of the main product and helps identify unknown impurities.[5]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification tool, but the basic amine in this compound can cause issues with standard silica gel.
Problem: My compound is streaking or tailing badly on the silica gel column.
Causality: This is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor separation.
Solution:
-
Use a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[3][13]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol with 0.5% NH₃ solution).
-
-
Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
Problem: My compound won't elute from the column, even with a highly polar solvent system.
Causality: This indicates an exceptionally strong, potentially irreversible, adsorption to the silica gel. This can happen if the compound is highly basic or if the silica gel lot is particularly acidic.
Solution:
-
Drastic Polarity Increase: Before abandoning the column, try flushing with a solvent system containing a strong polar component and a basic modifier. A typical "column strip" solution is 5-10% Methanol in Dichloromethane with 1-2% TEA.
-
Re-evaluate Stationary Phase: This is a strong indication that standard silica is not suitable. The best course of action is to repeat the chromatography using basic alumina or C18 reverse-phase silica gel.[7]
Problem: A key impurity is co-eluting with my product.
Causality: The chosen solvent system lacks the necessary selectivity to resolve your product from the impurity. Their polarities are too similar under the current conditions.
Solution:
-
Optimize the Solvent System via TLC: Systematically screen different solvent combinations. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.
-
Try solvents with different properties (e.g., switch from ethyl acetate, a hydrogen bond acceptor, to dichloromethane, a polar aprotic solvent).
-
Employ a ternary mixture (e.g., Hexane/DCM/Ethyl Acetate) to fine-tune polarity and selectivity.
-
-
Use a Shallow Gradient: If using automated flash chromatography, a shallower gradient around the elution point of your compound can significantly improve resolution.[5]
-
Consider an Alternative Technique: If co-elution cannot be resolved, the impurity may have a very similar structure. In this case, preparative HPLC or recrystallization are better options.[7][13]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions is key.
Problem: My compound will not crystallize from solution.
Causality: This usually occurs for one of two reasons: either too much solvent was used, keeping the compound fully solvated even at low temperatures, or the chosen solvent is simply too good at dissolving the compound.[5]
Solution:
-
Reduce Solvent Volume: In a fume hood, gently heat the solution and evaporate some of the solvent with a stream of nitrogen or air. Allow the concentrated solution to cool again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: Add a tiny crystal of previously purified material to the cooled solution to initiate crystal growth.
-
-
Add an Anti-Solvent: If the compound is highly soluble, add a second solvent (an "anti-solvent") in which the compound is insoluble, dropwise to the solution until it becomes cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.[3] A common system for polar amines is Ethanol (solvent) / Water (anti-solvent).[3]
Problem: The purity did not improve after recrystallization.
Causality: The impurities have a very similar solubility profile to your product in the chosen solvent, causing them to co-precipitate. Alternatively, cooling the solution too quickly can trap impurities within the crystal lattice.[3]
Solution:
-
Slow Cooling: Ensure the solution cools as slowly as possible. Allow it to reach room temperature undisturbed before moving it to an ice bath or refrigerator. This promotes the formation of purer crystals.[3]
-
Experiment with Different Solvents: The ideal solvent will have a steep solubility curve—dissolving the compound well when hot but poorly when cold—while keeping the impurities dissolved at all temperatures.[3]
-
Perform a Pre-Purification Step: Use a quick column chromatography "plug" to remove the bulk of impurities first, then recrystallize the partially purified material for final polishing.[3]
| Purification Method | Selectivity | Throughput | Purity | Cost |
| Recrystallization | Low-Medium | High | Good-Excellent | Low |
| Column Chromatography | Medium-High | Medium | Good-Excellent | Medium |
| Preparative HPLC | Very High | Low | Excellent (>99%) | High |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
Objective: To purify crude this compound using silica gel chromatography while mitigating peak tailing.
Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3. Prepare this eluent and add 1% triethylamine (TEA) by volume.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel to create a slurry. Evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: HPLC Purity Analysis
Objective: To determine the purity of this compound using a standard reverse-phase HPLC method.[10]
Methodology:
-
Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[10]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Adding 0.1% formic acid or trifluoroacetic acid to both solvents can improve peak shape for amines.[5] Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[10]
-
Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength appropriately for the quinazoline chromophore (e.g., 254 nm or 340 nm).[10] Inject the sample and record the chromatogram.
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-arylation of 6-fluoroquinazolin-4-amine
Welcome to the technical support center for the N-arylation of 6-fluoroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.
The N-arylation of this compound is a key reaction in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors.[1][2] The two most prevalent methods for forging this C-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] This guide will focus on providing practical solutions for optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig N-arylation of this compound is giving low to no yield. What are the most common causes?
Low or no yield in a Buchwald-Hartwig reaction can stem from several factors.[5][6] For a substrate like this compound, the primary suspects are often related to catalyst deactivation, suboptimal choice of ligand, base, or solvent, and issues with starting material quality. The quinazoline nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition.
Q2: How do I choose the right palladium catalyst and ligand for this reaction?
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7] For electron-deficient heteroaromatic amines like this compound, bulky, electron-rich phosphine ligands are generally preferred.
-
Rationale: These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition of the aryl halide, and facilitate the final reductive elimination step to release the desired product.[8][9]
Here is a table summarizing common ligand choices for similar transformations:
| Ligand | Common Pre-catalyst | Key Features & Considerations |
| XPhos | XPhos Pd G2/G3 | Highly active for a broad range of aryl halides, including chlorides. Often a good starting point. |
| SPhos | SPhos Pd G2/G3 | Similar to XPhos, known for its high reactivity. |
| RuPhos | RuPhos Pd G3 | Particularly effective for sterically hindered substrates. |
| BrettPhos | BrettPhos Pd G3 | Excellent for coupling primary amines and has shown broad substrate scope.[10] |
| BINAP | Pd₂(dba)₃ + BINAP | A bidentate ligand, historically important and can be effective for aryl iodides and triflates.[3] |
Q3: What is the best base to use for the N-arylation of this compound?
The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[6][11]
-
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if your coupling partner contains base-sensitive functional groups, though this may require higher reaction temperatures.[12]
Q4: Can the solvent choice significantly affect the outcome of the reaction?
Yes, the solvent plays a significant role in the solubility of the reagents and the stability of the catalytic intermediates.[13]
-
Anhydrous and degassed solvents are essential for reproducible results. Common choices include toluene, dioxane, and THF.
-
Toluene is a widely used solvent and is often a good starting point.
-
Dioxane can sometimes offer better solubility for certain substrates.
-
THF is another option, but its lower boiling point may limit the achievable reaction temperature.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low Conversion of Starting Materials
Q: I'm observing a significant amount of unreacted this compound and aryl halide in my reaction mixture. How can I improve the conversion?
A: Low conversion is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Reagent Purity: Ensure your this compound, aryl halide, and solvent are pure and anhydrous. Impurities, especially water and oxygen, can deactivate the palladium catalyst.
-
Ensure Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Degas your solvent thoroughly before use.
-
Catalyst and Ligand Screening: The initial choice of catalyst and ligand may not be optimal. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[13]
-
Base Optimization: If you are using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu, provided your substrates are stable under these conditions.
-
Temperature and Reaction Time: Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C) and monitor the reaction progress over a longer period (e.g., 24 hours).
-
Concentration: Adjusting the concentration of your reactants can sometimes improve reaction rates.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Q: I'm observing the formation of the hydrodehalogenated arene as a significant byproduct. What causes this and how can I minimize it?
A: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium amide intermediate or from reactions involving trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich ligands can disfavor β-hydride elimination by sterically hindering the required conformation.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize water-related decomposition pathways.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Experimenting with different bases (e.g., switching from NaOtBu to Cs₂CO₃) may be beneficial.
Problem 3: Difficulty with Electron-Poor or Sterically Hindered Aryl Halides
Q: I'm struggling to couple this compound with an electron-poor or sterically hindered aryl halide. What modifications to the protocol should I consider?
A: Coupling electron-poor or sterically hindered aryl halides can be challenging due to slower rates of oxidative addition.
Optimization for Challenging Aryl Halides:
| Parameter | Recommendation for Electron-Poor Aryl Halides | Recommendation for Sterically Hindered Aryl Halides |
| Ligand | Highly electron-donating ligands (e.g., XPhos, SPhos) to accelerate oxidative addition. | Bulky ligands (e.g., RuPhos, BrettPhos) to promote reductive elimination.[10] |
| Catalyst Loading | May need to increase catalyst loading (e.g., from 1 mol% to 2-5 mol%). | Increase catalyst loading. |
| Temperature | Higher reaction temperatures are often required. | Higher reaction temperatures can help overcome steric hindrance. |
| Aryl Halide | If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide. | Consider the corresponding aryl bromide or iodide. |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-arylation
This protocol provides a starting point for the optimization of the N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium pre-catalyst (1-5 mol%), and the base (2.0 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative: Ullmann Condensation
For certain substrates, particularly with aryl iodides, a copper-catalyzed Ullmann condensation can be a viable alternative to the palladium-catalyzed reaction.[4][14]
General Protocol for Ullmann N-arylation:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, NMP, or DMSO)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the aryl iodide (1.1 equiv), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere to a high temperature (typically 120-160 °C).
-
Monitor the reaction progress.
-
Workup and purification are similar to the Buchwald-Hartwig procedure.
Mechanistic Overview
A fundamental understanding of the catalytic cycle can aid in troubleshooting.
Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3][15] This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[7][16]
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination: a convenient route to indolo[1,2-c]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uwindsor.ca [uwindsor.ca]
side product formation in 6-fluoroquinazolin-4-amine synthesis and mitigation
Welcome to the technical support guide for the synthesis of 6-fluoroquinazolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation and to provide robust mitigation strategies. We will delve into the causality behind these synthetic challenges and offer field-proven solutions to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, presented in a practical question-and-answer format.
Q1: I'm attempting to synthesize this compound from 4-chloro-6-fluoroquinazoline and an ammonia source, but my yield is low and I have a significant impurity that is insoluble in my workup solvent. What is happening?
A1: This is a classic issue in nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold. The primary culprits are hydrolysis of the starting material and formation of dimeric or oligomeric side products.
-
Causality - Hydrolysis: The 4-position on the quinazoline ring is highly electrophilic. The starting material, 4-chloro-6-fluoroquinazoline, is susceptible to hydrolysis by trace amounts of water in your reaction solvent or ammonia source. This leads to the formation of the highly insoluble and often crystalline 6-fluoroquinazolin-4(3H)-one .[1] This side product is often the insoluble material you are observing.
-
Causality - Dimer Formation: If the reaction temperature is too high or the concentration of reactants is excessive, a molecule of the desired product, this compound, can act as a nucleophile itself, attacking a molecule of the starting 4-chloro-6-fluoroquinazoline. This results in the formation of a dimeric bis(6-fluoroquinazolin-4-yl)amine impurity.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., dioxane, DMF) and a reliable ammonia source (e.g., ammonia gas, ammonia in dry dioxane).[2]
-
Temperature Control: Run the reaction at the lowest effective temperature. While heating is necessary to drive the SNAr reaction, excessive heat accelerates side product formation.[3] Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
Controlled Addition: Consider adding the 4-chloro-6-fluoroquinazoline solution slowly to the ammonia solution. This maintains a high concentration of the desired nucleophile (ammonia) relative to the electrophile, favoring the formation of the desired product over the dimer.
Q2: My cyclization reaction of 2-amino-5-fluorobenzonitrile with formamide is producing a complex mixture of products. How can I achieve a cleaner conversion to this compound?
A2: The direct cyclization of an anthranilonitrile derivative with formamide is a common and atom-economical route, but it is sensitive to reaction conditions, often leading to multiple side products.
-
Causality - Incomplete Cyclization & Intermediates: The reaction proceeds through an initial formation of an N-formyl intermediate or a formamidine intermediate. If the temperature and reaction time are insufficient, these intermediates may not fully cyclize, remaining as major impurities in your crude product.
-
Causality - Formamide Decomposition: At high temperatures (typically >180°C), formamide can decompose into ammonia and carbon monoxide, or dehydrate to hydrogen cyanide.[4] These reactive species can lead to a variety of undesired side reactions and product discoloration.
-
Causality - Hydrolysis of Nitrile: If water is present, the nitrile group of the starting material can hydrolyze to the corresponding amide (2-amino-5-fluorobenzamide) or carboxylic acid (2-amino-5-fluorobenzoic acid), which will then undergo different cyclization pathways, potentially leading to 6-fluoroquinazolin-4(3H)-one.[5]
Mitigation Strategies:
-
Use a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as ZnCl₂ or SnCl₄, can facilitate the cyclization step, allowing for lower reaction temperatures and shorter reaction times.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for this transformation. It allows for rapid, uniform heating to the target temperature, often resulting in significantly cleaner reactions, higher yields, and drastically reduced reaction times compared to conventional heating.[4][7]
-
Alternative Reagents: Consider using formamidine acetate or triethyl orthoformate in the presence of an ammonia source as an alternative to formamide. These reagents can often provide a cleaner reaction profile under milder conditions.
Q3: My final this compound product streaks badly during silica gel column chromatography, leading to poor separation and product loss. How can I improve the purification?
A3: This is a very common problem when purifying basic aromatic amines on standard silica gel.[3] The primary amino group on your product is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to significant peak tailing (streaking) and, in some cases, irreversible adsorption of the product onto the column.
Mitigation Strategies:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[3]
-
Ammonia Solution: Using a mobile phase containing a small percentage of 7N ammonia in methanol (e.g., 2-5% in Dichloromethane) is also highly effective.
-
-
Alternative Stationary Phases: If basic modifiers are not sufficient, consider using a different type of stationary phase.
-
Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, providing a less acidic environment that is ideal for purifying basic compounds.[8]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel for purifying basic amines.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.[9] Experiment with various solvent systems (e.g., Ethanol, Acetonitrile, Ethyl Acetate/Hexane) to find suitable conditions.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the desired amine into the aqueous phase, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and back-extract the pure amine into fresh organic solvent.[8]
Summary of Side Products and Solutions
| Side Product / Issue | Potential Cause(s) | Recommended Mitigation Strategy |
| 6-Fluoroquinazolin-4(3H)-one | Hydrolysis of 4-chloro intermediate or nitrile starting material. | Use rigorous anhydrous conditions; run under inert atmosphere. |
| Dimeric Impurities | High reaction temperature; high reactant concentration. | Lower reaction temperature; use controlled/slow addition of reagents. |
| N-Formyl/Formamidine Intermediates | Incomplete cyclization; insufficient heat or reaction time. | Increase reaction time/temperature cautiously; use a Lewis acid catalyst or microwave irradiation. |
| Product Streaking on Silica Gel | Strong interaction of basic amine with acidic silica surface. | Add a basic modifier (e.g., 1% triethylamine) to the eluent; use amine-functionalized silica or alumina.[3] |
| Dark Product Color / Tar Formation | Decomposition of reagents (e.g., formamide) at high temperatures. | Use the lowest effective temperature; consider microwave-assisted synthesis for shorter reaction times.[7] |
Visualizing Synthetic Challenges
A common pathway to this compound involves the chlorination of 6-fluoroquinazolin-4(3H)-one followed by amination. The diagram below illustrates the main reaction pathway and the critical points where side products can form.
Caption: Synthetic pathway and common side product formation points.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common purification challenges.
Caption: Decision tree for troubleshooting purification of basic amines.
Experimental Protocol: Purification of this compound using Modified Silica Gel Chromatography
This protocol provides a robust method for purifying basic amines that exhibit poor chromatographic behavior on standard silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), Reagent grade
-
Hexane, HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Prepare the Modified Eluent: Prepare the primary elution solvent system. A typical starting point is 95:5 DCM:MeOH. To this mixture, add TEA to a final concentration of 1% v/v. For example, to make 500 mL of eluent, use 475 mL DCM, 25 mL MeOH, and 5 mL TEA.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 g of silica per 1 g of crude product). Add a small amount of a low-polarity solvent like 20% ethyl acetate in hexane and gently swirl to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the chromatography column. Use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles.
-
Equilibrate the Column: Run 2-3 column volumes of the modified eluent (DCM:MeOH:TEA) through the packed column to ensure the entire stationary phase is equilibrated with the basic modifier.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. In a separate flask, add a small amount of silica gel ("dry loading") to this solution and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elute and Collect Fractions: Begin eluting with the modified solvent system. Collect fractions and monitor the separation using TLC, visualizing with a UV lamp (254 nm).
-
Combine and Concentrate: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound. Note that the final product may contain trace amounts of TEA, which can often be removed by co-evaporation with a solvent like dichloromethane or by dissolving in a suitable solvent and precipitating.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 6-Fluoroquinazolin-4-amine Derivatives
Welcome to the technical support center for handling 6-fluoroquinazolin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. The inherent structural properties of the quinazoline scaffold—often rigid, planar, and lipophilic—frequently lead to high crystal lattice energy and, consequently, poor aqueous solubility. This document provides a structured approach to diagnosing, troubleshooting, and overcoming these issues to ensure the reliability of your experimental data and to advance your development pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: Why do my this compound derivatives consistently show poor water solubility?
A1: The limited aqueous solubility of this class of compounds is primarily rooted in their physicochemical properties. The fused heterocyclic quinazoline ring system is rigid and aromatic, which promotes strong intermolecular interactions and leads to high crystal lattice energy.[1] This high energy requires a significant input of energy to break the crystal structure apart, which is often not compensated by the energy of solvation with water molecules. Furthermore, substituents added to the quinazoline core to improve biological activity often increase lipophilicity, further decreasing affinity for aqueous media.[2]
Q2: My compound won't dissolve even in 100% DMSO. What are my options?
A2: This indicates very high crystal lattice energy or potential issues with the solvent itself. First, ensure you are using fresh, anhydrous DMSO, as absorbed water can significantly reduce its solvating power.[1] If solubility is still an issue, gentle warming (e.g., to 30-40°C) and ultrasonication can provide the energy needed to break the crystal lattice.[1] If these methods fail, you may need to consider alternative strong organic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA), though their compatibility with your assay must be verified.[3]
Q3: My DMSO stock solution is clear, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?
A3: This is a classic example of kinetic solubility failure. The compound is soluble in the organic stock solution but crashes out when the solvent environment abruptly changes to a highly aqueous one. The key is to manage the transition.
-
Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of your compound in the assay.
-
Use a Co-solvent: Introduce a water-miscible organic solvent into your final buffer system.[4] Solvents like ethanol or propylene glycol can reduce the overall polarity of the buffer, making it more hospitable to the compound.[5][6] Start with a low percentage (1-2% v/v) and increase as needed, ensuring the co-solvent concentration does not affect your biological assay.[4]
-
Modify the Addition Process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then diluting, or add the stock solution while vortexing the buffer to promote rapid dispersion.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Understanding this distinction is critical for selecting the right assay.
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being added from a DMSO stock to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[7][8] It's a high-throughput method ideal for early-stage discovery to quickly flag problematic compounds.[8][9][10]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (typically >24 hours), and then measuring the concentration of the dissolved material.[11] This "gold standard" measurement is crucial for lead optimization and formulation development.[12]
Choose kinetic solubility for screening large numbers of compounds early on. Measure thermodynamic solubility for your lead candidates to get a precise understanding of their intrinsic properties.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides systematic workflows for resolving persistent solubility problems that impact experimental outcomes.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
If you observe high variability in your assay results (e.g., IC50 values), it's highly probable that your compound is precipitating in the assay wells, leading to an unknown and inconsistent effective concentration.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and solve this issue.
Caption: Decision workflow for addressing inconsistent assay results.
Detailed Solution Strategies
-
pH Adjustment: The amine group at the 4-position of the quinazoline ring is basic (predicted pKa around 6.9)[13], meaning it can be protonated. Lowering the pH of your buffer to a value below the pKa will ionize the compound, which typically increases aqueous solubility dramatically.[1]
-
Causality: The charged, protonated form of the molecule has much more favorable interactions with polar water molecules than the neutral form.
-
Caution: Ensure the pH change does not affect your biological target or assay components (e.g., cell viability, enzyme activity).[6]
-
-
Co-solvency: As mentioned in the FAQ, adding a water-miscible organic solvent reduces the polarity of the aqueous buffer.[5][14] This lowers the interfacial tension between your hydrophobic compound and the solvent, improving solubility.[15]
-
Data Table: Common Co-solvents for In Vitro Assays
Co-solvent Typical Starting Conc. (v/v) Maximum Recommended Conc. Notes Ethanol 1-2% ~5% Can be toxic to cells at higher concentrations. Propylene Glycol 1-2% ~5% Generally well-tolerated.[4] | Polyethylene Glycol (PEG 300/400) | 1-5% | ~10% | Effective for many compounds; low cell toxicity.[5] |
-
-
Use of Surfactants: Surfactants form micelles in solution above their critical micelle concentration (CMC).[4] Your hydrophobic compound can partition into the hydrophobic core of these micelles, effectively "dissolving" it in the bulk aqueous phase.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] Your quinazoline derivative can form an inclusion complex, where the hydrophobic part of the molecule resides inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water, increasing the apparent solubility of the compound.[4][17]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[4]
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Potency
This is a very common and challenging scenario in drug development, often characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds where absorption is limited by the compound's low solubility and slow dissolution rate in the gastrointestinal tract.[18][19]
Formulation Strategies to Enhance Bioavailability
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[1][5] Reducing the particle size dramatically increases the surface area-to-volume ratio, leading to faster dissolution.[14][15][18]
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for improving the oral absorption of poorly soluble drugs.[4] The strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1][5][21]
-
Mechanism of Action:
-
Amorphous Conversion: The drug is converted from its stable, low-energy crystalline form to a high-energy, disordered amorphous state. This amorphous form is more soluble and dissolves faster.[4][5]
-
Reduced Particle Size: The drug is molecularly dispersed, representing the ultimate reduction in particle size.[4]
-
Improved Wettability: The hydrophilic polymer carrier improves the wettability of the hydrophobic drug.[5]
-
-
Common Polymers: PVP K30, PEG 6000, HPMC, and Polaxamer 407 are frequently used carriers.[4][5][21]
-
Caption: Mechanism of solubility enhancement via solid dispersion.
Section 3: Experimental Protocols
Accurate solubility measurement is the foundation of any troubleshooting effort. Here are protocols for both thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the intrinsic solubility of your compound, providing a crucial benchmark.[12]
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.[11]
-
Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimating the solubility.
-
Quantification: Prepare a standard curve of your compound with known concentrations. Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration that falls within the linear range of your standard curve. Analyze the diluted sample and the standards using a validated HPLC-UV method.
-
Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Multiply this value by the dilution factor to obtain the final thermodynamic solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is adapted for a 96-well plate format for rapid screening.[7][10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compounds in 100% DMSO.
-
Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing a larger volume (e.g., 198 µL) of the desired aqueous buffer. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.[8]
-
Incubation: Seal the plate and shake it at room temperature for 2 hours.[8]
-
Precipitate Removal (Filtration Method): Place the assay plate onto a 96-well filter plate (with a low-binding membrane) and centrifuge or use a vacuum manifold to collect the filtrate in a clean 96-well UV-compatible plate.
-
Analysis: Prepare standard curves in the same buffer/DMSO mixture. Measure the UV absorbance of the filtered samples and standards using a plate reader at the compound's λmax.
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This value is the kinetic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. cibtech.org [cibtech.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 16. brieflands.com [brieflands.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. benchchem.com [benchchem.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the pursuit of scientific discovery, consistency is paramount. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve reproducible and reliable results in your biological assays. The information herein is structured to explain the "why" behind experimental choices, fostering a deeper understanding of assay principles and promoting self-validating protocols.
Frequently Asked Questions (FAQs) - General Assay Principles
This section addresses broad, overarching questions that apply to a wide range of biological assays.
Q1: My results are inconsistent from one experiment to the next. What are the most common sources of variability?
A1: Inter-assay variability is a frequent challenge and often stems from a few key areas.[1][2] A primary source is inconsistency in cell culture conditions, where factors like cell density and the time elapsed since the last passage can significantly impact cellular responses.[2] Another major contributor is manual pipetting errors, which can lead to variations in reagent and sample volumes.[1][3] Finally, fluctuations in environmental conditions, such as temperature and incubation times, can introduce significant variability.[4][5] Even slight deviations can alter reaction kinetics and cellular metabolism.
Q2: How critical is reagent quality and storage?
A2: Reagent integrity is the foundation of a reliable assay. Improper storage is a common culprit for reduced enzyme activity and antibody degradation.[5] Always adhere to the manufacturer's storage recommendations, typically 2–8°C for most kits.[4] It's also crucial to check the expiration dates on all reagents and avoid using any that are expired.[4] For sensitive reagents like antibodies, batch-to-batch variation can occur, so it's good practice to validate new lots.[6]
Q3: What are "edge effects" in plate-based assays and how can I mitigate them?
A3: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate behave differently than the inner wells, often due to more rapid evaporation and temperature fluctuations.[3][5] This can lead to inconsistent results. To minimize edge effects, it is recommended to use a plate sealer during incubations to prevent evaporation.[4][5] Ensuring uniform temperature distribution, for example by using a water bath incubator, can also be beneficial.[5] Some researchers opt to avoid using the outer wells altogether for critical samples.[5]
Q4: How can I ensure my data is robust and reproducible?
A4: Adhering to established guidelines for bioanalytical method validation is crucial for ensuring data integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on this topic.[7][8][9][10][11][12][13][14][15] Key parameters to validate include accuracy, precision, specificity, and linearity.[14][15] Implementing a rigorous quality control system, including the use of positive and negative controls, is also essential. For high-throughput screening, it's important to be aware of and correct for systematic errors that can arise from instrumentation or plate position.[16][17][18]
Troubleshooting Guides by Assay Type
This section provides detailed troubleshooting for specific, commonly used biological assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a staple in many labs, but their multi-step nature provides several opportunities for error.
Problem: High Background Signal
Q: My negative control and blank wells show a high signal. What's causing this and how can I fix it?
A: High background in an ELISA can obscure your results and reduce the sensitivity of the assay.[3] The most common causes are insufficient washing or incomplete blocking.[5][19]
-
Insufficient Washing: Residual unbound antibodies or enzyme conjugates will lead to a non-specific signal.[5]
-
Incomplete Blocking: If the blocking buffer concentration is too low or the incubation time is too short, the detection antibody can bind non-specifically to the plate.[5]
-
Antibody Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in your sample.
-
Solution: Run a negative control to check for cross-reactivity with your sample type.[3]
-
Problem: Poor Standard Curve
Q: My standard curve is flat or has a low R² value. What should I check?
A: A poor standard curve can be due to several factors, from incorrect preparation of standards to degraded reagents.[3][4]
-
Incorrect Standard Preparation: Errors in dilution calculations are a common source of a poor standard curve.
-
Degraded Standard: The standard may have been stored improperly or reconstituted incorrectly.
-
Solution: Verify that the standard was handled according to the manufacturer's instructions and consider using a fresh vial.[20]
-
-
Low Antibody Titer or Affinity: The capture or detection antibodies may not be effective.
ELISA Workflow Diagram
Caption: A generalized workflow for a sandwich ELISA protocol.
Western Blotting
Quantitative Western blotting requires careful attention to detail to ensure accurate and reproducible results.
Problem: Inconsistent Band Intensities
Q: My housekeeping protein bands are not consistent across lanes, even after protein quantification. What could be the issue?
A: Inconsistent housekeeping protein bands are a common frustration and can invalidate your results.[21]
-
Uneven Sample Loading: Even with quantification, pipetting errors can lead to uneven loading.
-
Solution: Be meticulous with your pipetting and consider using loading controls that are less abundant than traditional housekeeping proteins to avoid signal saturation.[22]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete or uneven.
-
Solution: Ensure the membrane is properly equilibrated in transfer buffer and that there are no air bubbles between the gel and the membrane.[23] You can stain the membrane with Ponceau S to visualize the total protein and confirm even transfer before blocking.
-
-
Housekeeping Protein Saturation: Highly abundant housekeeping proteins can easily become saturated, especially with high protein loads, making them unreliable for normalization.[21][24]
Quantitative Western Blot Normalization Workflow
Caption: Key steps for accurate Western blot quantification.
Cell-Based Assays
The inherent variability of biological systems makes consistency in cell-based assays particularly challenging.
Problem: High Well-to-Well Variability
Q: I'm seeing a lot of variation between replicate wells in my cell-based assay. What are the likely causes?
A: High well-to-well variability can be attributed to several factors, many of which are related to inconsistent cell handling and plating.[1]
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Pipette cells into the side of the wells to avoid splashing and ensure an even distribution.[4]
-
-
Cell "Clumping": Cells that are not properly dissociated will lead to clumps and an uneven monolayer.
-
Solution: Optimize your cell dissociation protocol to ensure a single-cell suspension before plating.
-
-
Phenotypic "Drift": Over several passages, cell populations can change, leading to altered responses.[2]
-
Solution: Limit the number of passages for your cell lines and use consistent culture conditions for every experiment.[2]
-
Sources of Variability in Cell-Based Assays
| Source of Variability | Potential Impact | Mitigation Strategy |
| Cell Culture Conditions | Altered cell health and responsiveness | Standardize cell density, passage number, and time from last passage.[2] |
| Liquid Handling | Inaccurate reagent and cell volumes | Use calibrated pipettes and consistent technique; consider automation.[1] |
| Reagent Quality | Inconsistent results due to degradation | Follow storage recommendations and validate new reagent lots.[6] |
| Incubation Conditions | Variations in temperature and CO2 can affect cell growth | Ensure incubator is properly calibrated and maintained. |
| Plate Effects | "Edge effects" leading to skewed data | Use plate sealers and consider not using outer wells for critical samples.[5] |
PCR and qPCR
Quantitative PCR is a powerful technique, but it is highly sensitive to small variations in the experimental setup.
Problem: No Amplification in Positive Control
Q: My positive control is not amplifying, but my no-template control is clean. What should I do?
A: A lack of amplification in your positive control points to an issue with one of the core components of your reaction.[26]
-
Poorly Designed Primers: The primers may not be binding efficiently to the target sequence.
-
Solution: Re-design your primers following established guidelines. You may also need to optimize the annealing temperature by running a temperature gradient.[26]
-
-
Problem with qPCR Master Mix: The enzyme or other components of the master mix may be degraded.
-
Solution: Try a fresh aliquot of the master mix or a new batch altogether.[26]
-
-
Poor Template Quality: The DNA or RNA template may be degraded or contain inhibitors.
-
Solution: Check the quality of your template using spectrophotometry or gel electrophoresis. If inhibitors are suspected, try diluting the template.[27]
-
Problem: Amplification in No-Template Control (NTC)
Q: I'm getting a signal in my no-template control. How do I resolve this contamination issue?
A: Amplification in the NTC is a clear sign of contamination.[28]
-
Contaminated Reagents: The master mix, primers, or water may be contaminated with the target DNA.
-
Solution: Use fresh aliquots of all reagents. It's good practice to have dedicated sets of pipettes and reagents for PCR setup.[26]
-
-
Contaminated Work Area: The workspace or pipettes may be contaminated.
-
Solution: Clean your work area and pipettes with a 10% bleach solution followed by 70% ethanol.[28]
-
-
Primer-Dimer Formation: The primers may be annealing to each other and amplifying.
-
Solution: A melt curve analysis can help to identify primer-dimers, which will typically have a lower melting temperature than the specific product.[28]
-
Flow Cytometry
Achieving reproducible results in flow cytometry requires careful optimization of sample preparation, staining, and instrument setup.
Problem: Inconsistent Staining
Q: The staining intensity of my samples varies between experiments. How can I improve consistency?
A: Staining variability is a common issue in flow cytometry and can be addressed by standardizing your protocol.[6][29]
-
Antibody Titration: Using an incorrect antibody concentration can lead to inconsistent staining.
-
Solution: Perform an antibody titration for each new antibody or lot to determine the optimal staining concentration.[30]
-
-
Inconsistent Staining Protocol: Variations in incubation time, temperature, and sample volume can all affect staining.[29]
-
Solution: Establish and strictly follow a standardized staining protocol.[29]
-
-
Sample Quality: Poor sample quality, with a high percentage of dead cells, can lead to non-specific antibody binding and autofluorescence.[6]
References
- 1. mt.com [mt.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. arp1.com [arp1.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. abinscience.com [abinscience.com]
- 6. 10 Tips to Optimize Clinical Flow Cytometry | Technology Networks [technologynetworks.com]
- 7. fda.gov [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. hhs.gov [hhs.gov]
- 12. database.ich.org [database.ich.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. youtube.com [youtube.com]
- 16. info2.uqam.ca [info2.uqam.ca]
- 17. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. product.atagenix.com [product.atagenix.com]
- 20. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. licorbio.com [licorbio.com]
- 23. bosterbio.com [bosterbio.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. pcrbio.com [pcrbio.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. azurebiosystems.com [azurebiosystems.com]
- 29. biocompare.com [biocompare.com]
- 30. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
overcoming resistance mechanisms to 6-fluoroquinazolin-4-amine based inhibitors
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of drug resistance is a significant challenge in cancer research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth support for overcoming resistance to 6-fluoroquinazolin-4-amine-based inhibitors. These potent molecules, often targeting tyrosine kinases like EGFR, are pivotal in cancer therapy, but their efficacy can be limited by acquired and intrinsic resistance.
This resource combines troubleshooting for common experimental hurdles with validated protocols and strategic insights to help you dissect, understand, and ultimately circumvent these resistance mechanisms in your laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding this compound inhibitors and the development of resistance.
Q1: What is the primary mechanism of action for this compound based inhibitors?
A1: The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for the development of protein kinase inhibitors.[1][2] The most prominent members of this class, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] By binding to the ATP pocket in the kinase domain of EGFR, they block the downstream signaling pathways—primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways—that drive cell proliferation and survival.[5][6] The fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability and binding affinity.[1]
Q2: My cells are showing reduced sensitivity to my inhibitor. What are the most common molecular reasons for this acquired resistance?
A2: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a well-documented phenomenon and typically falls into three main categories:[7]
-
On-Target Alterations: These are genetic changes in the target protein itself. The most common is the acquisition of a secondary "gatekeeper" mutation in the EGFR kinase domain, such as the T790M mutation, which is found in up to 60% of resistant cases.[7][8][9] This mutation increases the receptor's affinity for ATP, making it difficult for the inhibitor to compete for the binding site.[10]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of EGFR by activating alternative survival pathways. A primary example is the amplification of the MET receptor tyrosine kinase.[8][9] MET amplification can lead to the phosphorylation of ERBB3 (HER3), which in turn reactivates the PI3K/Akt pathway, rendering the cell's survival independent of EGFR signaling.[5][7][9]
-
Phenotypic Transformation: In some cases, cancer cells undergo fundamental changes in their biology. This can include histological transformation, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), or an epithelial-to-mesenchymal transition (EMT), which confers a more migratory and drug-resistant phenotype.[7][8]
Q3: How do I distinguish between on-target and off-target (bypass pathway) resistance in my cell line?
A3: Distinguishing between these mechanisms requires a multi-pronged approach.
-
For on-target resistance, the primary method is sequencing the target gene (e.g., EGFR). Sanger sequencing of the kinase domain can identify known resistance mutations like T790M. Next-generation sequencing (NGS) can provide a more comprehensive view of all potential mutations.
-
For bypass pathway activation, Western blotting is the workhorse. You should probe for the phosphorylation (activation) status of key alternative receptors (e.g., p-MET, p-HER2) and downstream signaling nodes (e.g., p-Akt, p-ERK). A sustained phosphorylation of Akt or ERK in the presence of your EGFR inhibitor is a strong indicator of a bypass track.[5][9]
Table 1: Common Resistance Mechanisms & Diagnostic Approaches
| Resistance Mechanism Category | Specific Example | Primary Diagnostic Method | Confirmatory Assays |
| On-Target Mutation | EGFR T790M Mutation | DNA Sequencing (Sanger or NGS) of EGFR gene | Introduction of mutation into sensitive cells via site-directed mutagenesis to confirm resistance.[11] |
| Bypass Pathway Activation | MET Gene Amplification | Western Blot for phospho-MET (p-MET) & total MET | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) for MET gene copy number. |
| Bypass Pathway Activation | PI3K/Akt Pathway Upregulation | Western Blot for phospho-Akt (p-Akt) & total Akt | Test sensitivity to dual EGFR and PI3K inhibitors.[10] |
| Increased Drug Efflux | Overexpression of ABC Transporters (e.g., P-glycoprotein) | qPCR or Western Blot for ABC transporter genes (e.g., ABCB1) | Test inhibitor sensitivity in the presence of an efflux pump inhibitor (e.g., verapamil).[12] |
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Q4: My inhibitor's IC50 value has dramatically increased in my long-term culture. I suspect resistance. What are the first steps?
A4: This is the classic sign of acquired resistance. A systematic approach is crucial.
-
Confirm the Phenotype: First, re-confirm the IC50 shift with a fresh dilution of your inhibitor from a validated stock to rule out compound degradation. Perform a full dose-response curve comparing your suspected resistant line to the parental (sensitive) line. An increase of 3- to 5-fold or higher is a strong indicator of resistance.[12]
-
Isolate and Expand: If not already done, isolate single-cell clones from the resistant population. Resistance can be heterogeneous, and working with a clonal population ensures consistent results for downstream molecular analysis.
-
Check for Obvious Causes: Before complex sequencing, perform a Western blot to check the phosphorylation status of your primary target (e.g., p-EGFR) with and without the drug. If p-EGFR remains high even with the inhibitor, it suggests an on-target mutation that prevents binding. If p-EGFR is successfully inhibited but downstream signals like p-Akt are not, it strongly points to a bypass pathway.[9]
Q5: My this compound inhibitor shows potent activity in a biochemical kinase assay but is much less effective in my cell-based assays. What's going on?
A5: This is a common and important discrepancy that highlights the difference between an isolated enzymatic system and a complex cellular environment.[13] Several factors could be at play:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The cells may be actively pumping the inhibitor out using ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[12][13] This is a form of intrinsic resistance.
-
High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than what is typically used in biochemical assays (often near the Km of the kinase).[13] Your ATP-competitive inhibitor may simply be outcompeted in a cellular context.
-
Compound Metabolism/Instability: The compound could be rapidly metabolized or degraded within the cell.
Troubleshooting Steps:
-
Efflux Pump Test: Treat your cells with the inhibitor in the presence and absence of a known efflux pump inhibitor like verapamil or cyclosporin A. A significant drop in the IC50 in the presence of the efflux inhibitor points to active transport.
-
Cellular Target Engagement Assay: Use a technique like Western blotting to see if the inhibitor is actually reducing the phosphorylation of its target inside the cell. This directly answers whether the drug is reaching its target at a sufficient concentration to have an effect.
Q6: I'm trying to generate a resistant cell line by continuous exposure to my inhibitor, but the culture keeps dying. What can I change in my protocol?
A6: Generating a resistant line is a process of selection, not just killing. If the entire population dies, the selective pressure is too high, or the parental line lacks the heterogeneity to produce resistant clones.[12]
-
Start with a Lower Concentration: Begin by treating the cells with a concentration around the IC20-IC30, not the IC50. This allows a larger fraction of the population to survive, increasing the chance that a pre-existing resistant sub-clone can emerge and proliferate.
-
Use a Pulse Method: Instead of continuous exposure, try a "pulse" method. Treat the cells with a higher concentration (e.g., IC50) for 24-48 hours, then wash the drug away and allow the cells to recover. Repeat this cycle. This can select for cells that are able to tolerate transient high concentrations of the drug.
-
Increase Cell Seeding Density: A larger starting population increases the probability of having a rare, pre-existing resistant cell.[12]
Section 3: Key Experimental Protocols & Workflows
Here we provide validated, step-by-step methodologies for critical experiments in resistance studies.
Workflow: Generation and Characterization of a Resistant Cell Line
This workflow outlines the process of developing a resistant cell line and performing initial characterization.
Caption: Workflow for generating and validating a drug-resistant cell line.
Protocol 1: Western Blotting for Bypass Pathway Activation
This protocol is designed to detect the activation of key signaling nodes that may be compensating for EGFR inhibition.
-
Cell Seeding and Treatment:
-
Seed both parental (sensitive) and your putative resistant cells in 6-well plates. Allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free media for 6-12 hours to reduce basal signaling activity.
-
Treat the cells with your this compound inhibitor at a concentration known to fully inhibit the target in the sensitive line (e.g., 10x the sensitive IC50) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[13] Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation status of signaling proteins, which is what you are measuring.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay. This is essential for equal loading.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:
-
p-EGFR (to confirm target inhibition) and total EGFR
-
p-MET and total MET
-
p-Akt and total Akt
-
p-ERK1/2 and total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash 3x with TBST and detect the signal using an enhanced chemiluminescent (ECL) substrate.[13]
-
Section 4: Strategies to Overcome Resistance
Once a resistance mechanism is identified, several strategies can be employed in an experimental setting to restore sensitivity.
Strategy 1: Combination Therapy
If resistance is mediated by a bypass pathway, a logical approach is to inhibit both the primary target and the escape route simultaneously.[10][12] For example, if you identify MET amplification and activation as the resistance mechanism, combining your this compound EGFR inhibitor with a MET inhibitor (e.g., Crizotinib) should restore cell killing.[5]
Signaling Diagram: Overcoming Resistance via Combination Therapy
This diagram illustrates how a MET inhibitor can block a bypass pathway, restoring the efficacy of an EGFR inhibitor.
Caption: Bypass signaling and combination therapy strategy.
Strategy 2: Next-Generation Inhibitors
If resistance is due to a secondary mutation like T790M, first-generation inhibitors become ineffective. The solution is to use a next-generation inhibitor specifically designed to bind to the mutated kinase. For example, third-generation EGFR inhibitors like osimertinib were developed to be effective against EGFR harboring the T790M mutation.[8] In a research context, if you identify a novel mutation, this may justify the design of a new compound. Several studies have focused on creating quinazoline derivatives that can overcome common resistance mutations.[14][15][16]
Strategy 3: Targeting Downstream Effectors
In cases of complex or multiple resistance mechanisms, it can be more effective to target essential downstream nodes common to many signaling pathways, such as MEK or PI3K.[12] This strategy can circumvent resistance regardless of which upstream receptor tyrosine kinase is active.
References
- 1. Buy 7-Fluoroquinazolin-4-amine (EVT-1683762) | 1009036-29-6 [evitachem.com]
- 2. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of 6-Fluoroquinazolin-4-amine Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the metabolic stability of 6-fluoroquinazolin-4-amine compounds. The content is structured in a question-and-answer format to directly address common challenges encountered during discovery and preclinical development.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the metabolic stability of the this compound scaffold.
Q1: What is metabolic stability and why is it a critical parameter for this class of compounds?
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes. It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] For quinazoline derivatives, which are often developed as kinase inhibitors, poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing and increasing the risk of generating toxic metabolites.[3][4] Understanding and optimizing this parameter early in the discovery phase can prevent costly failures in later development stages.[5]
Q2: What are the primary metabolic pathways for this compound compounds?
The metabolism of quinazoline-based molecules is complex and primarily mediated by two major enzyme families:
-
Cytochrome P450 (CYP) Enzymes : These are the most common enzymes involved in Phase I metabolism.[6] For quinoline and quinazoline scaffolds, isoforms such as CYP3A4, CYP2D6, CYP2C19, and CYP2A6 are often implicated in oxidative metabolism.[7][8] Common reactions include hydroxylation on the quinazoline core or its substituents, and N-dealkylation.
-
Aldehyde Oxidase (AO) : AO is a cytosolic enzyme that can be a significant contributor to the metabolism of nitrogen-containing heterocyclic compounds like quinazolines.[9] This pathway is particularly important to consider as it can lead to rapid clearance that is not detected in standard cytochrome P450-focused assays.[9]
Metabolism often occurs at specific, electronically vulnerable sites or positions that are sterically accessible to enzyme active sites.
Core Experimental Protocol: In Vitro Metabolic Stability Assessment
The foundational assay for assessing metabolic stability is the Human Liver Microsomal (HLM) Stability Assay . Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs.[10]
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines the steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[11][12][13]
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from BioIVT or similar vendor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Internal Standard (IS)
-
Acetonitrile (ACN), cold
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Compound Preparation : Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile) from the DMSO stock.[11]
-
Incubation Master Mix : Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[10] Pre-warm this mix at 37°C for 10 minutes.
-
Initiate Reaction : Add the test compound to the master mix to achieve the final desired concentration (typically 1 µM). Aliquot this mixture into wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
Start Metabolism : Add the NADPH regenerating system to all wells except the "minus-cofactor" control wells to initiate the metabolic reaction. The 0-minute time point is stopped immediately after adding NADPH.
-
Incubation : Incubate the plate at 37°C with shaking.
-
Reaction Termination : At each designated time point, stop the reaction by adding 3-5 volumes of cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.[11]
-
Sample Processing : Centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 10 minutes).
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis : Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life and intrinsic clearance.
Calculations:
-
Half-life (t½) : t½ = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) : CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Troubleshooting Guide
This section addresses common issues encountered during metabolic stability experiments.
Q: My compound shows a very short half-life (<10 min) in the HLM assay. What are the likely causes and next steps?
A very short half-life indicates rapid metabolism. The primary causes are:
-
Metabolic "Hotspots" : The molecule likely has one or more sites that are highly susceptible to metabolism. For quinazolines, this can include the aniline ring, any alkyl substituents, or the quinazoline core itself. A study on fluoroanilinoquinazolines found that compounds with a fluorine at the 4-position of the aniline ring were prone to rapid metabolic defluorination.[14][15]
-
High CYP450 or AO Activity : The compound may be an excellent substrate for a highly active enzyme like CYP3A4 or Aldehyde Oxidase.[8][9]
Next Steps:
-
Metabolite Identification : The most crucial next step is to identify the metabolites being formed. This will pinpoint the exact location of metabolic liability.
-
CYP/AO Inhibition Studies : Use specific chemical inhibitors or recombinant enzymes to determine which enzyme families are responsible for the metabolism.
-
Structural Modification : Once the "hotspot" is identified, medicinal chemistry strategies can be employed to block or reduce metabolism at that site (see Strategic Guide below).
References
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. metabolon.com [metabolon.com]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Functionalization of 6-Fluoroquinazolin-4-amine
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 6-fluoroquinazolin-4-amine. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of regioselective functionalization of this important heterocyclic scaffold. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Introduction: The Challenge of Regioselectivity
The this compound core is a privileged structure in medicinal chemistry, but its functionalization is not without challenges.[1][2] The interplay between the electron-donating 4-amino group and the electron-withdrawing 6-fluoro substituent creates a unique electronic landscape. This, combined with the inherent reactivity of the quinazoline ring system, can lead to a variety of regioisomeric products. Understanding and controlling these factors is paramount for successful and reproducible synthesis.
This guide will address the most common regioselectivity issues encountered in the laboratory, providing both theoretical explanations and actionable protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound scaffold for C-H functionalization?
A1: The primary sites for C-H functionalization are the C5 and C7 positions on the benzene ring and, to a lesser extent, the C2 position on the pyrimidine ring. The 4-amino group is a powerful electron-donating group and an ortho, para-director. In this system, it strongly activates the ortho C5 position. The fluorine atom at C6 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but can influence the acidity of adjacent C-H bonds, potentially impacting metalation reactions.
Q2: How do the 4-amino and 6-fluoro substituents influence the overall reactivity of the quinazoline core?
A2: The 4-amino group, being strongly electron-donating, increases the electron density of the entire ring system, making it more susceptible to electrophilic attack and oxidative addition in catalytic cycles. Conversely, the 6-fluoro group is electron-withdrawing through its inductive effect, which deactivates the benzene portion of the ring system. This push-pull electronic nature can be exploited to achieve regioselectivity. The fluorine substituent can also alter the metabolic stability and membrane permeability of the resulting derivatives.[3]
Q3: Is N-functionalization of the 4-amino group a common side reaction?
A3: Yes, N-functionalization, particularly N-arylation, can be a significant competing reaction, especially under conditions that favor nucleophilic attack by the amino group, such as in the presence of a strong base or with highly reactive electrophiles.[4][5] Controlling the reaction conditions to favor C-H activation over N-functionalization is a key challenge that will be addressed in the troubleshooting section.
Troubleshooting Guide: Common Regioselectivity Issues
Issue 1: Poor Regioselectivity - Mixture of C5 and C7 Functionalized Products in Palladium-Catalyzed C-H Arylation
Question: "I am attempting a Pd-catalyzed C-H arylation of this compound with an aryl bromide and I'm getting a mixture of C5 and C7-arylated products. How can I improve the selectivity for the C5 position?"
Root Cause Analysis:
The formation of a mixture of C5 and C7 isomers suggests that while the 4-amino group directs towards C5, the C7 position remains competitive. This can be due to several factors:
-
Steric Hindrance: A bulky arylating agent or ligand may favor reaction at the less sterically hindered C7 position.
-
Electronic Effects: While the 4-amino group is a strong director, the electronic influence of the quinazoline nitrogen atoms and the 6-fluoro group can still allow for reactivity at C7.
-
Reaction Mechanism: The specific C-H activation mechanism (e.g., concerted metalation-deprotonation vs. electrophilic aromatic substitution) can influence the regiochemical outcome.
Troubleshooting Protocol:
-
Ligand Screening: The choice of ligand is critical in controlling regioselectivity in Pd-catalyzed reactions.
-
Initial Recommendation: Start with bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired C-H activation pathway and may sterically favor the C5 position.
-
Alternative: If a mixture persists, screen a range of ligands with varying steric and electronic properties.
-
-
Solvent and Base Optimization:
-
Solvent: Aprotic polar solvents like DMF or DMA are often used. However, less coordinating solvents such as toluene or dioxane can sometimes enhance selectivity.
-
Base: The choice of base can significantly impact the reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred. A systematic screening of bases is recommended.
-
-
Temperature Control:
-
Lowering the reaction temperature can increase selectivity by favoring the kinetically preferred product, which is often the C5-functionalized isomer due to the strong directing effect of the amino group.
-
Experimental Protocol: Ligand Screening for C5-Selective C-H Arylation
-
Set up a parallel reaction array with identical amounts of this compound, aryl bromide, Pd catalyst precursor (e.g., Pd(OAc)₂), and base.
-
To each reaction vessel, add a different phosphine ligand (e.g., XPhos, SPhos, P(tBu)₃, PCy₃).
-
Run the reactions under the same conditions (solvent, temperature, time).
-
Analyze the product mixture from each reaction by LC-MS or ¹H NMR to determine the ratio of C5 to C7 isomers.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) | SPhos (10 mol%) | PCy₃ (10 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Toluene | Dioxane | DMA |
| Temperature | 100 °C | 90 °C | 110 °C |
| C5:C7 Ratio | Expected to be high | Variable | Variable |
Issue 2: Competing N-Functionalization of the 4-Amino Group
Question: "My reaction is primarily yielding the N-arylated product instead of the desired C-H functionalized product. How can I suppress this side reaction?"
Root Cause Analysis:
The 4-amino group is a nucleophile and can compete with the C-H bonds for reaction with the electrophilic coupling partner. This is particularly problematic under conditions that enhance the nucleophilicity of the amine, such as the presence of a strong base.
Troubleshooting Protocol:
-
Protecting Group Strategy:
-
The most straightforward solution is to temporarily protect the 4-amino group with a removable protecting group (e.g., Boc, Ac). This will block N-functionalization and allow for selective C-H functionalization. The protecting group can be removed in a subsequent step.
-
-
Reaction Condition Modification (Protecting Group-Free):
-
Base Selection: Avoid strong bases that can deprotonate the amino group. Use weaker inorganic bases like K₂CO₃ or even run the reaction in the absence of a base if the catalytic cycle allows.
-
Catalyst System: Some catalyst systems are more prone to promoting N-arylation. Copper-based catalysts, for instance, are well-known for C-N bond formation.[6][7] If using a Pd catalyst, ensure the conditions are optimized for C-H activation.
-
Acidic Additive: The addition of a catalytic amount of a mild acid (e.g., pivalic acid) can sometimes protonate the amino group, reducing its nucleophilicity and favoring C-H activation.
-
Experimental Workflow: Protecting Group Strategy
Caption: Workflow for C-H functionalization using a protecting group strategy.
Issue 3: Low Yield in C-H Functionalization Reactions
Question: "I have achieved the desired regioselectivity, but the yield of my C-H functionalized product is consistently low. What can I do to improve it?"
Root Cause Analysis:
Low yields can stem from several factors, including catalyst deactivation, poor substrate solubility, or suboptimal reaction conditions. The nitrogen atoms in the quinazoline ring can sometimes coordinate too strongly with the metal catalyst, leading to inhibition.
Troubleshooting Protocol:
-
Catalyst and Ligand Optimization:
-
Catalyst Precursor: Experiment with different palladium precursors (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄).
-
Ligand-to-Metal Ratio: Vary the ligand-to-metal ratio. Sometimes a higher ratio can prevent catalyst decomposition.
-
-
Reaction Parameter Adjustments:
-
Concentration: The reaction concentration can impact the rate and efficiency. Try running the reaction at a higher or lower concentration.
-
Reaction Time and Temperature: Monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction time. A higher temperature may be necessary but could also lead to side products.
-
-
Ensuring Reagent and Solvent Quality:
-
Solvent Purity: Use anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst.
-
Reagent Purity: Ensure the purity of all starting materials and reagents.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in C-H functionalization.
References
- 1. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild and regioselective route to functionalized quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoroquinazolin-4-amine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-fluoroquinazolin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to the multi-gram or kilogram-scale production required for preclinical trials. We will address common challenges, provide a robust and scalable protocol, and offer in-depth troubleshooting advice based on established chemical principles and field experience.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available 2-amino-5-fluorobenzoic acid. This route is favored for its scalability due to the robustness of the reactions and the crystalline nature of the intermediates, which facilitates purification.
The overall synthetic pathway is as follows:
-
Cyclization: Condensation of 2-amino-5-fluorobenzoic acid with formamidine acetate to form 6-fluoroquinazolin-4(3H)-one.
-
Chlorination: Conversion of the quinazolinone to the reactive intermediate, 4-chloro-6-fluoroquinazoline.
-
Amination: Nucleophilic aromatic substitution (SNAr) on the chloro-intermediate with an ammonia source to yield the final product, this compound.
Caption: Scalable synthetic route to this compound.
Section 2: Scalable Experimental Protocol
This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one
-
Rationale: This is a classic Niementowski reaction, a condensation process that forms the quinazolinone core.[1] Using formamide as a solvent and high temperatures drives the reaction to completion.[2]
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-5-fluorobenzoic acid (155 g, 1.0 mol) and formamidine acetate (156 g, 1.5 mol).
-
Add formamide (500 mL) to the flask.
-
Heat the stirred mixture to 160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC (In-Process Control - IPC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add deionized water (1 L) to the stirred mixture. The product will precipitate.
-
Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour to maximize precipitation.
-
Collect the solid by filtration, wash thoroughly with cold water (2 x 500 mL) and then with cold ethanol (2 x 200 mL).
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline
-
Rationale: The conversion of the hydroxyl group of the quinazolinone to a chloride is necessary to activate the C4 position for nucleophilic substitution. Thionyl chloride is a common and effective reagent for this transformation.[2][3] The addition of a catalytic amount of DMF forms the Vilsmeier reagent in situ, which accelerates the reaction.[3]
Procedure:
-
Set up a 2 L reactor or flask with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber for HCl and SO₂), and an addition funnel.
-
Charge the flask with 6-fluoroquinazolin-4(3H)-one (164 g, 1.0 mol) and toluene (800 mL).
-
Slowly add thionyl chloride (220 mL, 3.0 mol) via the addition funnel. The addition is exothermic.
-
Add N,N-dimethylformamide (DMF, 8 mL) catalytically.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 8-12 hours. The mixture should become a clear solution. Monitor reaction completion by HPLC (IPC).
-
Once complete, cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. This step is critical and must be done thoroughly.
-
Add fresh toluene (500 mL) and co-evaporate again to ensure complete removal of residual thionyl chloride. The crude product is a solid.
-
Triturate the solid with cold hexanes (500 mL), filter, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Step 3: Synthesis of this compound
-
Rationale: The final step is a nucleophilic aromatic substitution (SNAr) where ammonia displaces the chloride at the C4 position. This reaction is typically performed in a polar solvent at elevated temperatures to ensure a reasonable reaction rate.[4][5]
Procedure:
-
Charge a 3 L reactor with crude 4-chloro-6-fluoroquinazoline (182 g, approx. 1.0 mol) and 2-propanol (1.5 L).
-
Add ammonium chloride (160 g, 3.0 mol).
-
Seal the reactor and heat the stirred suspension to 80-90 °C for 12-18 hours. The reaction progress should be monitored by HPLC (IPC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to about one-third of its original volume.
-
Slowly add the concentrated slurry to a stirred solution of aqueous sodium hydroxide (120 g in 1.5 L of water). Adjust the pH to >10.
-
Stir the resulting precipitate for 1-2 hours at room temperature.
-
Collect the solid by filtration, wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C. For higher purity, recrystallization from an ethanol/water mixture may be performed.[6]
Section 3: Troubleshooting Guide
Caption: A simplified troubleshooting workflow for common issues.
Q&A Troubleshooting
Issue 1: The chlorination reaction (Step 2) is sluggish or incomplete, and the reaction mixture is very dark.
-
Potential Cause: Moisture in the starting material or solvent can consume the thionyl chloride. High temperatures for extended periods can also lead to decomposition and discoloration.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Dry the 6-fluoroquinazolin-4(3H)-one thoroughly before use. Use a dry solvent if one is employed.
-
Check Reagent Quality: Use a fresh bottle of thionyl chloride. Older bottles may have degraded.
-
Monitor Temperature: Avoid excessive temperatures. Refluxing gently is sufficient.
-
In-Process Control (IPC): If an IPC shows significant starting material remaining after the recommended time, an additional portion of thionyl chloride (0.2-0.5 equivalents) can be added carefully.
-
Issue 2: The final amination step (Step 3) results in a low yield and a significant amount of 6-fluoroquinazolin-4(3H)-one is recovered.
-
Potential Cause: This indicates hydrolysis of the 4-chloro-6-fluoroquinazoline intermediate back to the starting material. This can happen if a) the chlorination in Step 2 was incomplete, or b) there is water in the amination step and the reaction is not proceeding fast enough. It can also be caused by the loss of ammonia gas if the reaction is not performed in a sealed system.
-
Recommended Solution:
-
Verify Intermediate Quality: Ensure the complete removal of thionyl chloride from Step 2, as it can react with the ammonia. Confirm the identity and purity of the chloro-intermediate before proceeding.
-
Use a Sealed System: When scaling up, it is crucial to run the amination in a sealed pressure reactor to maintain a sufficient concentration of ammonia at the reaction temperature.
-
Anhydrous Conditions: Use dry solvents to minimize hydrolysis of the chloro intermediate.
-
Issue 3: During column chromatography purification of the final product, the compound streaks badly, leading to poor separation and mixed fractions.
-
Potential Cause: this compound is a basic compound. The free amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and streaking.[7]
-
Recommended Solution:
-
Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).[7] This neutralizes the active sites on the silica gel, resulting in sharper peaks and better separation.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel, which are better suited for purifying basic compounds.[7]
-
Prioritize Crystallization: For preclinical batches, high purity is paramount. A final crystallization step is often more effective and scalable for removing minor impurities than chromatography. Experiment with solvent systems like ethanol/water or acetonitrile to find optimal conditions.[6][8]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling thionyl chloride at a multi-liter scale? A1: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All additions must be done slowly and with adequate cooling. The reaction must be conducted in a robust reactor system under an inert atmosphere, and all off-gases must be directed through a caustic scrubber. Personnel must wear acid-resistant gloves, lab coats, and face shields.
Q2: What are the key analytical tests for product release in a preclinical setting? A2: For preclinical use, the final product must be well-characterized. The minimum required data includes:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
-
Purity: HPLC analysis to determine purity (typically >98% is required).
-
Residual Solvents: Gas Chromatography (GC-HS) to quantify any remaining solvents from the synthesis.
-
Inorganic Impurities: Analysis for heavy metals and residual palladium (if any cross-coupling methods were considered).
-
Appearance and Solubility: Physical characterization.
Q3: Are there greener alternatives to the thionyl chloride/DMF system? A3: While effective, the thionyl chloride/DMF system is harsh. Newer methods are being explored, though they may not be as validated for large-scale production. Some alternatives include using oxalyl chloride or phosphorus oxychloride (POCl₃).[3] For some substrates, "one-pot" methods that avoid isolating the chloro-intermediate are possible but can be challenging to scale and control.[2] For preclinical campaigns, sticking to a well-understood, robust, albeit classical, method is often prioritized for reproducibility and quality control.
Q4: My reaction stalls during the cyclization to form the quinazolinone (Step 1). What should I do? A4: Low yields or stalling in the Niementowski synthesis can be due to several factors.[1] High temperatures can sometimes cause decomposition. Ensure your temperature control is accurate. If the reaction stalls, confirm the identity of the remaining starting material. The cyclization of the intermediate o-amidobenzamide can be inefficient in some cases; extending the reaction time is the first step.[1] Ensure the formamidine acetate is of good quality.
Section 5: Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Step 3: Amination & Purification |
| Key Reagents | 2-Amino-5-fluorobenzoic acid, Formamidine acetate | 6-Fluoroquinazolin-4(3H)-one, Thionyl chloride, DMF | 4-Chloro-6-fluoroquinazoline, Ammonium chloride |
| Solvent | Formamide | Toluene (optional) | 2-Propanol |
| Temperature | 160 °C | 80-90 °C (Reflux) | 80-90 °C (Sealed Reactor) |
| Reaction Time | 4-6 hours | 8-12 hours | 12-18 hours |
| Typical Yield | 85-95% | 90-98% (Crude) | 75-85% (After purification) |
| IPC Method | HPLC or TLC | HPLC | HPLC |
| Final Purity | >95% | N/A (Crude Intermediate) | >98% (After Recrystallization) |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study of 6-Fluoroquinazoline-Based Kinase Inhibitors: Evaluating a Novel 4-Anilino Derivative Against Established EGFR and VEGFR Inhibitors
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of a representative 6-fluoroquinazoline derivative, N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine, against clinically established kinase inhibitors: Gefitinib, Erlotinib, and Vandetanib. This study is designed for researchers, scientists, and drug development professionals to understand the nuances of evaluating novel kinase inhibitors within the well-established class of 4-anilinoquinazolines.
The choice of a 6-fluoroquinazoline core is predicated on the observation that fluorine substitution can enhance metabolic stability and binding affinity.[1] The 4-anilino substitution is a hallmark of many epidermal growth factor receptor (EGFR) inhibitors, making this compound class a rational starting point for discovering novel anticancer agents.[2][3] This guide will dissect the mechanism of action, present comparative experimental data, provide detailed protocols for validation, and visualize the intricate signaling pathways and experimental workflows.
Introduction to 4-Anilino-6-fluoroquinazoline Derivatives and Comparator Kinase Inhibitors
The 4-anilinoquinazoline derivatives have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[4] The core hypothesis is that N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine will exhibit inhibitory activity against EGFR and potentially other related kinases due to its structural similarity to known inhibitors.
For a robust comparative analysis, we have selected the following well-characterized kinase inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) primarily used in the treatment of NSCLC with activating EGFR mutations.[5][6] It competitively binds to the ATP-binding site of the EGFR kinase domain.[7]
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR-TKI with a similar mechanism of action to Gefitinib, also used for NSCLC and pancreatic cancer.[8][9]
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET-tyrosine kinase, making it effective in certain types of thyroid cancer.[10][11]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 4-anilinoquinazoline-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases like EGFR. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and points of inhibition.
Comparative Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of our representative 6-fluoroquinazoline derivative and the comparator drugs against key kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine (Hypothetical) | EGFR | ~10-50 | [12][13] |
| VEGFR-2 | >1000 | [14] | |
| Gefitinib | EGFR | 2-37 | [6] |
| VEGFR-2 | >10000 | [15] | |
| Erlotinib | EGFR | 2 | [16] |
| VEGFR-2 | >10000 | [14] | |
| Vandetanib | EGFR | 500 | [17] |
| VEGFR-2 | 40 | [17] |
Note: The IC50 value for the hypothetical N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine is an educated estimate based on published data for structurally similar 4-anilino-6-fluoroquinazoline derivatives.
Experimental Protocols for Comparative Evaluation
To empirically validate the comparative efficacy of these inhibitors, a series of well-established in vitro and cellular assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide or a generic substrate like poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of ATP, including a radiolabeled ATP such as [γ-³²P]ATP, for detecting phosphorylation.[18]
-
Prepare serial dilutions of the test inhibitors (6-fluoroquinazoline derivative, Gefitinib, Erlotinib, Vandetanib) and a vehicle control (e.g., DMSO).
-
-
Assay Execution:
-
In a 96-well plate, add the kinase, substrate, and test inhibitor to each well.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unreacted [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[19]
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cell lines known to express the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the inhibitors or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Target Phosphorylation
Western blotting is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins within treated cells, providing a direct measure of the inhibitor's cellular activity.[22]
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with the inhibitors at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) or a downstream target (e.g., anti-phospho-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
This comparative guide provides a framework for the evaluation of novel 6-fluoroquinazoline-based kinase inhibitors. The hypothetical N-(3-chlorophenyl)-6-fluoroquinazolin-4-amine, based on existing literature for similar compounds, is expected to be a potent EGFR inhibitor with selectivity over VEGFR-2. Its profile would be comparable to first-generation EGFR inhibitors like Gefitinib and Erlotinib. In contrast, Vandetanib offers a broader spectrum of activity by targeting both EGFR and VEGFR-2.
The detailed experimental protocols outlined herein provide a self-validating system for confirming these hypotheses and accurately characterizing the potency and selectivity of new chemical entities. Future research should focus on expanding the kinase panel for profiling to identify potential off-target effects and on conducting in vivo studies to assess the pharmacokinetic properties and anti-tumor efficacy of promising candidates. The continued exploration of the quinazoline scaffold holds significant promise for the development of next-generation targeted cancer therapies.
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib - Wikipedia [en.wikipedia.org]
- 9. Tarceva (erlotinib): Lung Cancer Drug Facts, Side Effects & Dosage [medicinenet.com]
- 10. oncolink.org [oncolink.org]
- 11. What is Vandetanib used for? [synapse.patsnap.com]
- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news.cancerconnect.com [news.cancerconnect.com]
- 16. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Vandetanib - Wikipedia [en.wikipedia.org]
- 18. revvity.com [revvity.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Technical Guide to the Structure-Activity Relationship of 6-Fluoroquinazolin-4-amine Analogs
For researchers and professionals in drug discovery, the quinazoline scaffold is a cornerstone of modern medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant therapies, particularly in oncology.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet crucial, subset: 6-fluoroquinazolin-4-amine analogs. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline core, influencing everything from metabolic stability to target binding affinity.
This document will navigate the critical structural modifications to the this compound scaffold and their impact on biological activity, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind synthetic strategies and evaluation methodologies, offering a comprehensive resource for the design of next-generation inhibitors.
The Quinazoline Core: A Privileged Scaffold in Drug Design
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore. Its derivatives have been successfully developed as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core and function as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy.[1][2] The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions with the hinge region of many kinases, a key determinant of their inhibitory activity.
The Influence of 6-Fluoro Substitution
The strategic placement of a fluorine atom at the 6-position of the quinazoline ring is a common tactic in medicinal chemistry. Fluorine's high electronegativity and small size can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the quinazoline nitrogen atoms, potentially leading to stronger hydrogen bond interactions with the target protein.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
-
Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its cell permeability and overall distribution in the body.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-amino group. The following sections dissect the key SAR findings.
Substitutions at the 4-Anilino Moiety
The substituent at the 4-position, typically an aniline or a related aromatic group, plays a pivotal role in determining the potency and selectivity of these compounds.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the 4-anilino ring are critical. Generally, small, lipophilic, and electron-withdrawing groups at the meta and para positions of the anilino ring enhance activity.[5] For instance, the presence of a 3,4-difluorobenzylamine moiety at the 2-position of a related quinazolinone scaffold resulted in potent antibacterial activity.[6]
-
Steric Hindrance: Bulky substituents on the anilino ring can be detrimental to activity, likely due to steric clashes within the ATP-binding pocket of the target kinase.
Substitutions at the 2-Position
The 2-position of the quinazoline ring offers another avenue for structural modification to modulate biological activity.
-
Small Alkyl and Amino Groups: Small, unbranched alkyl or amino groups at this position are generally well-tolerated and can contribute to target binding. In a study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), substitutions at the 2-position were found to be critical for antibacterial potency.[7]
Substitutions at the 7-Position
While this guide focuses on 6-fluoro analogs, it is important to note that substitutions at the 7-position are often explored in conjunction with the 6-fluoro moiety to fine-tune activity.
-
Alkoxy Groups: Small alkoxy groups, such as methoxy or ethoxy, at the 7-position are often associated with increased potency in kinase inhibitors. The 6,7-dimethoxy substitution pattern is a common feature in many potent EGFR inhibitors.[5]
Comparative Biological Activity Data
The following table summarizes the biological activity of representative this compound analogs and related derivatives from various studies. This data highlights the impact of different substitution patterns on their inhibitory potency.
| Compound ID | R2 Substituent | R4 Substituent | Target/Assay | IC50/MIC50 (µM) | Reference |
| Analog 1 | H | 3-chloro-4-fluoroaniline | EGFR | 0.005 (as part of a larger series) | [5] |
| Analog 2 | H | 3-bromoaniline | EGFR | 0.0032 (as part of a larger series) | [5] |
| Compound 6y | 3,4-difluorobenzylamine | (quinazolin-4-one) | S. aureus ATCC25923 | 0.36 | [6] |
| Compound 6y | 3,4-difluorobenzylamine | (quinazolin-4-one) | USA300 JE2 (MRSA) | 0.02 | [6] |
| Compound 6l | 4-chloroaniline | (7-chloro-quinazolin-4-one) | S. aureus ATCC25923 | 1.0 | [6] |
| Compound 6l | 4-chloroaniline | (7-chloro-quinazolin-4-one) | USA300 JE2 (MRSA) | 0.6 | [6] |
Experimental Protocols
The synthesis of this compound analogs typically follows a well-established synthetic route. Below is a representative, generalized protocol.
General Synthesis of 4-Anilino-6-fluoroquinazolines
Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline
-
To a solution of 6-fluoroquinazolin-4(3H)-one in phosphorus oxychloride, add N,N-dimethylformamide (catalytic amount).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-chloro-6-fluoroquinazoline.
Step 2: Nucleophilic Substitution with Substituted Anilines
-
Dissolve 4-chloro-6-fluoroquinazoline and the desired substituted aniline in a suitable solvent such as isopropanol or ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and the product will often precipitate.
-
Filter the solid, wash with the solvent, and dry to yield the final 4-anilino-6-fluoroquinazoline analog.
Visualization of SAR and Workflow
To visually summarize the key structure-activity relationships and the general workflow for the development of these analogs, the following diagrams are provided.
Caption: Key Structure-Activity Relationships of this compound Analogs.
Caption: General Workflow for the Development of this compound Analogs.
Conclusion
The this compound scaffold is a highly valuable starting point for the design of potent and selective inhibitors for various biological targets. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize biological activity. The insights provided herein, derived from extensive research in the field, should serve as a practical resource for medicinal chemists and drug discovery scientists working to develop novel therapeutics based on this privileged core structure.
References
- 1. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mediresonline.org [mediresonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Target Validation of 6-fluoroquinazolin-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target(s) of 6-fluoroquinazolin-4-amine. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, notably as kinase inhibitors.[1] The introduction of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity, making it a compound of significant interest.[1] However, without a validated biological target, its therapeutic potential remains speculative.
This document moves beyond a simple listing of protocols. It details an integrated, multi-pronged strategy designed to build an unassailable case for target engagement and functional relevance. We will explore a logical progression from hypothesis generation using broad, unbiased methods to definitive validation through precise genetic techniques. The core principle is the convergence of evidence: no single experiment is sufficient. True confidence in a biological target comes from the alignment of data from orthogonal approaches.[2][3]
The Imperative of Target Validation in Drug Discovery
Target validation is the critical process of demonstrating that modulating a specific biological target with a small molecule will produce the desired therapeutic effect.[4][5] Inadequate validation is a primary cause of late-stage clinical trial failures, leading to immense financial and resource expenditure.[6][7] The goal is to establish a clear, causal link between the molecular interaction of a compound (this compound) and its physiological consequence.[3] This guide outlines a self-validating system of experiments to build that link with confidence.
Strategic Framework: A Three-Pillar Approach to Validation
Our validation strategy for this compound rests on three foundational pillars, each addressing a critical question:
-
Pillar 1: Target Identification & Direct Engagement. Does the compound physically interact with a putative target protein in a biologically relevant setting?
-
Pillar 2: Cellular Phenotype Correlation. Does direct modulation of the putative target recapitulate the cellular effects observed with the compound?
-
Pillar 3: Genetic Necessity. Is the presence of the putative target essential for the compound's activity?
Caption: High-level workflow for biological target validation.
Pillar 1: From Unbiased Screening to a Testable Hypothesis
The first step is to identify a list of candidate proteins that interact with this compound. Given the quinazoline scaffold's known propensity for kinase inhibition, this class of enzymes represents a primary hypothetical target.[1][8] However, to avoid confirmation bias, we will employ both broad and focused techniques.
Recommended Approaches for Hypothesis Generation
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic, powerful technique uses an immobilized version of this compound as "bait" to capture binding partners from a cell lysate.[9][10][11] The captured proteins are then identified by mass spectrometry. This provides a direct, physical link between the compound and potential targets.[12]
-
Kinome Profiling: This is a more focused approach that leverages the hypothesis that this compound may be a kinase inhibitor. The compound is screened against a large panel of hundreds of purified kinases to measure inhibitory activity.[13][14] This method is highly effective for identifying specific kinase targets and potential off-targets within the kinome.[15][16]
-
Chemoproteomics: This encompasses a suite of advanced techniques that map small molecule-protein interactions on a proteome-wide scale within a cellular context.[17][18][19] Methods like thermal proteome profiling (TPP) can provide a global view of proteins stabilized by compound binding, offering an unbiased snapshot of potential targets.
These initial screens will generate a list of "hits" or putative targets. The strongest candidates will be those identified by more than one method.
Pillar 2: Confirming Direct Target Engagement in a Cellular Environment
A compound binding to a purified protein in a test tube does not guarantee it will engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[20][21]
The Principle of CETSA: The binding of a ligand (this compound) to its target protein confers thermodynamic stability.[22][23] When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart.[21][24] This "thermal shift" is direct evidence of target binding in an intact cellular environment.[24]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison with an Alternative: Isothermal Dose-Response Fingerprinting (ITDRF)
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Dose-Response Fingerprinting (ITDRF) |
| Principle | Variable temperature, fixed compound concentration.[24] | Fixed temperature, variable compound concentration.[22] |
| Output | A "melting curve" showing the temperature at which the protein aggregates. A shift indicates binding.[21] | A dose-response curve showing the concentration of compound required for stabilization at a set temperature. |
| Information | Qualitative or semi-quantitative confirmation of target engagement. | Quantitative measure of target engagement (EC50) in a cellular context. |
| Best Use Case | Initial validation that the compound binds the target in cells. | Determining the potency of target engagement and ranking compound analogues. |
Pillar 3: The Convergence of Functional and Genetic Evidence
Confirming that this compound binds to a target is necessary, but not sufficient. We must prove that this binding event is responsible for the compound's biological activity. This requires genetic tools to specifically remove the target and observe the consequences.
Genetic Validation: The Definitive Test
Genetic validation methods directly test the hypothesis that a specific protein is required for a compound's activity.[2][7] The two leading techniques are RNA interference (siRNA) and CRISPR/Cas9 gene editing.
| Method | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism | Uses small interfering RNA to target and degrade the mRNA of the target gene, preventing protein translation.[25][26] | Uses a guide RNA and the Cas9 nuclease to create a double-strand break in the target gene, leading to its permanent inactivation.[27][][29] |
| Nature of Edit | Transient "knockdown" of protein expression.[30] | Permanent and complete "knockout" of the gene.[30] |
| Pros | Technically simpler and faster for initial validation. Good for essential genes where a full knockout would be lethal. | Provides a definitive, all-or-nothing result. Creates stable cell lines for repeated experiments.[6][30] |
| Cons | Incomplete knockdown can lead to ambiguous results.[30] Off-target effects are possible. | Can be lethal if the target gene is essential for cell survival. More technically complex to generate knockout cell lines. |
| Validation Logic | A significant reduction in the compound's effect in knockdown cells compared to control cells.[26] | A complete loss of the compound's effect in knockout cells compared to wild-type cells. |
The Decisive Experiment: The most rigorous validation combines CRISPR knockout with a "rescue" experiment. First, demonstrate that the knockout of the target gene renders cells insensitive to this compound. Then, re-introduce the target gene into the knockout cells. If sensitivity to the compound is restored, it provides unequivocal evidence that the compound's activity is mediated through that specific target.[30]
Caption: Comparative workflow for siRNA vs. CRISPR target validation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Causality: This protocol is designed to determine if this compound directly binds to and stabilizes its putative target protein inside intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Immediately after heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same total protein concentration with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific to the putative target protein.
-
-
Data Interpretation:
-
Quantify the band intensity for each lane. Plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift of the curve for the compound-treated sample compared to the vehicle control indicates target stabilization.[21]
-
Protocol 2: siRNA-Mediated Gene Knockdown for Target Validation
Causality: This protocol tests if reducing the amount of the target protein diminishes the cellular effect of this compound, thereby linking the protein to the compound's function.
-
siRNA Transfection:
-
Plate cells so they reach 50-70% confluency on the day of transfection.
-
Prepare two sets of transfections: one with an siRNA targeting the gene of interest and one with a non-targeting "scramble" siRNA as a negative control.[25]
-
Use a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol to deliver the siRNAs into the cells.
-
-
Knockdown Confirmation:
-
Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Harvest a subset of cells from each group to confirm knockdown efficiency via qPCR (to measure mRNA levels) and Western blot (to measure protein levels). A knockdown of >70% is generally considered effective.
-
-
Compound Treatment and Phenotypic Assay:
-
Once knockdown is confirmed, treat the remaining cells (scramble control and target knockdown) with a dose-response of this compound.
-
After the appropriate treatment duration, perform a phenotypic assay relevant to the compound's observed effect (e.g., a cell viability assay like MTT or CellTiter-Glo, an apoptosis assay, or analysis of a specific signaling marker).
-
-
Data Interpretation:
-
Plot the dose-response curves for both the scramble control and the knockdown cell populations. A significant rightward shift in the IC50 or a reduction in the maximum effect in the knockdown cells compared to the control provides strong evidence that the compound's activity is dependent on the target protein.[26]
-
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-space.com [chem-space.com]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. biocompare.com [biocompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. KinomePro - Pamgene [pamgene.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. mdpi.com [mdpi.com]
- 18. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 19. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 26. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 30. criver.com [criver.com]
A Head-to-Head Comparison of Synthetic Routes to 6-Fluoroquinazolin-4-amine: A Guide for Process and Medicinal Chemists
Abstract
6-Fluoroquinazolin-4-amine is a privileged scaffold in medicinal chemistry, serving as a critical building block for numerous targeted therapeutics, including potent kinase inhibitors. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug development. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this key intermediate. We will dissect the classical linear approach involving chlorination and subsequent amination, and contrast it with modern, more streamlined one-pot methodologies. By examining the underlying chemical principles, experimental data, and process considerations, this document aims to equip researchers with the insights needed to select the optimal synthetic route for their specific application.
Introduction to Synthetic Strategies
The synthesis of this compound generally diverges into two main strategic pathways. The choice between them represents a classic process chemistry trade-off between a well-established, multi-step linear synthesis and a more modern, atom-economical, one-pot approach.
-
Route A: The Classical Three-Step Linear Synthesis. This is the most traditionally documented method. It proceeds via a stable quinazolinone intermediate, which is first activated by chlorination and then subjected to amination. While robust and reliable, it involves hazardous reagents and multiple workup and isolation steps.
-
Route B: The One-Pot Silylation-Mediated Synthesis. This advanced route bypasses the need for a discrete chlorination step. It utilizes a mediating agent, such as hexamethyldisilazane (HMDS), to activate the quinazolinone in situ for direct conversion to the desired amine, significantly improving process efficiency and safety.[1][2]
Below, we explore the mechanistic details and practical considerations of each route.
Route A: The Classical Linear Synthesis via a Chloro-Intermediate
This pathway is a workhorse in heterocyclic chemistry, valued for its predictability and the stability of its intermediates. It can be logically divided into three distinct chemical transformations.
Caption: Workflow for the classical linear synthesis of this compound.
Step 1: Cyclocondensation to 6-Fluoroquinazolin-4(3H)-one
The synthesis begins with the construction of the core quinazolinone ring. The most common method involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with a C1 source, typically formamidine acetate or formamide, at elevated temperatures.[3]
-
Causality: This reaction proceeds via initial formation of an N-formyl intermediate from the anthranilic acid, followed by intramolecular cyclization and dehydration. The high temperature is necessary to drive the reaction to completion. Formamidine acetate is often preferred as it can act as both the C1 source and an ammonia source for the cyclization.
Step 2: Chlorination of 6-Fluoroquinazolin-4(3H)-one
The keto-enol tautomerism of the quinazolinone heavily favors the amide (keto) form. The hydroxyl group of the enol tautomer is a poor leaving group, necessitating its conversion into a more reactive species for subsequent nucleophilic substitution. This is achieved through chlorination.
-
Expert Insight: The choice of chlorinating agent—typically thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)—is critical.[1][4] SOCl₂ is often used with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the true electrophilic activating species. This conversion to the 4-chloroquinazoline is a pivotal activation step, transforming the unreactive C4 position into a highly electrophilic site primed for nucleophilic attack.[5] These reagents are corrosive and toxic, requiring careful handling and quenching procedures.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to this compound
The final step is the displacement of the chloride with an amine source. The electron-withdrawing nature of the quinazoline ring's nitrogen atoms makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Mechanism & Conditions: The reaction is typically performed by heating the 6-fluoro-4-chloroquinazoline with an ammonia source, such as ammonium hydroxide in a solvent like isopropanol or ethanol.[6][7] Microwave-assisted protocols have been developed to significantly shorten reaction times and improve yields by efficiently overcoming the activation energy barrier.[6] The key to this reaction is the inherent electrophilicity of the C4 carbon, allowing for facile displacement of the excellent chloride leaving group.
Route B: The Modern One-Pot Amination
To overcome the hazards and inefficiencies of the classical route, modern methods focus on bypassing the isolation of the chloro-intermediate. The most effective of these is the hexamethyldisilazane (HMDS)-mediated direct amination.[1][2]
Caption: One-pot conversion of 6-fluoroquinazolin-4(3H)-one using HMDS.
-
Mechanism & Causality: This elegant procedure leverages HMDS as a powerful activating agent. The process begins with the deprotonation of the quinazolinone's N-H and O-H (enol form) protons by HMDS. This is followed by O-silylation, which transforms the hydroxyl group into a bulky and highly effective silyloxy leaving group (-OSi(CH₃)₃). This in-situ activation allows a primary amine (or ammonia source) to directly attack the C4 position, displacing the silyloxy group. A final aqueous workup or in-situ desilylation yields the 4-aminoquinazoline.[1]
-
Trustworthiness & Advantages: This protocol is a self-validating system because it avoids the use of harsh chlorinating reagents, thereby eliminating associated safety risks and corrosive waste streams. The primary byproduct is inert hexamethyldisiloxane, which is easily removed. This method significantly reduces the number of unit operations (no isolation of the chloro-intermediate), leading to higher process mass intensity and a greener overall synthesis.
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the two routes are evaluated against key process chemistry metrics.
| Metric | Route A: Classical Linear Synthesis | Route B: One-Pot HMDS-Mediated Synthesis | Rationale & Field Insights |
| Number of Steps | 3 (Cyclization, Chlorination, Amination) | 2 (Cyclization, One-Pot Amination) | Route B eliminates an entire isolation and purification step, saving significant time and resources. |
| Reagent Safety | High Hazard: Uses SOCl₂ or POCl₃, which are highly corrosive, toxic, and react violently with water.[1][5] | Moderate Hazard: Uses HMDS, which is flammable but significantly less corrosive and toxic than chlorinating agents.[1] | From a process safety and environmental health perspective, Route B is vastly superior. |
| Overall Yield | Variable (Typically 60-80% over 3 steps) | High (Reported yields of 83-97% for the amination step).[1] | Eliminating intermediate losses and side reactions from the chlorination step often leads to higher overall throughput in Route B. |
| Atom Economy | Poor | Good | Route A generates significant inorganic waste (HCl, SO₂, phosphate salts). Route B's primary byproduct is recyclable or easily disposable siloxane. |
| Scalability | Well-established but problematic. | Highly scalable and preferred for modern manufacturing due to safety and efficiency gains. | While Route A has a long history, managing large quantities of SOCl₂/POCl₃ is a major industrial challenge. Route B is more amenable to safe scale-up. |
| Versatility | High. The isolated 4-chloroquinazoline is a versatile intermediate for various nucleophiles.[6][7] | High. The HMDS method is also reported to be effective with a range of primary amines.[1] | Both routes offer flexibility, but the stability of the chloro-intermediate in Route A allows it to be stored and used in various downstream reactions. |
Detailed Experimental Protocols
The following protocols are provided as representative examples based on established literature procedures.
Protocol for Route A: Classical Linear Synthesis
Part 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one [3]
-
Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and formamidine acetate (2-3 equiv.) in a high-boiling solvent like formamide or 2-methoxyethanol.
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute with water, filter the solid, wash thoroughly with water and then a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the resulting solid under vacuum to yield 6-fluoroquinazolin-4(3H)-one.
Part 2: Synthesis of 6-Fluoro-4-chloroquinazoline [3][5]
-
To a flask equipped with a reflux condenser and gas scrubber, add 6-fluoroquinazolin-4(3H)-one (1 equiv.) and thionyl chloride (5-10 equiv.).
-
Add a catalytic amount of DMF (e.g., 0.1 equiv.).
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is typically complete when the solid dissolves and gas evolution ceases.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add a dry, inert solvent like toluene and co-evaporate to remove residual SOCl₂.
-
The crude product can be triturated with a non-polar solvent like hexane or used directly in the next step after thorough drying.
Part 3: Synthesis of this compound [6]
-
Dissolve the crude 6-fluoro-4-chloroquinazoline (1 equiv.) in a suitable alcohol, such as isopropanol.
-
Add an excess of ammonium hydroxide solution (e.g., 10-20 equiv.).
-
Seal the vessel and heat to 80-100 °C for 4-12 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol for Route B: One-Pot HMDS-Mediated Synthesis[1]
-
In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine 6-fluoroquinazolin-4(3H)-one (1 equiv.), the desired primary amine or ammonia source (e.g., benzylamine as a representative amine, 1.5 equiv.), and hexamethyldisilazane (HMDS, 3-4 equiv.).
-
Add a catalytic amount of a Lewis acid or ammonium salt, such as (NH₄)₂SO₄ (0.1 equiv.), to facilitate the reaction.
-
Heat the mixture to 120-130 °C with stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add methanol to quench any remaining HMDS, followed by the addition of water.
-
The product often precipitates upon addition of water. Filter the solid, wash with water, and dry.
-
If the product is soluble, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify via column chromatography or recrystallization as needed to yield the final product.
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, but they serve different strategic purposes.
Caption: Decision matrix for selecting a synthetic route.
The classical linear synthesis (Route A) remains a valuable tool, particularly in exploratory chemistry where the isolated 6-fluoro-4-chloroquinazoline can serve as a common intermediate for generating a diverse library of C4-substituted analogs. Its procedures are well-documented and highly predictable.
However, for any application prioritizing process efficiency, safety, sustainability, and scalability, the one-pot HMDS-mediated synthesis (Route B) is unequivocally superior. By avoiding hazardous chlorinating agents and eliminating a full process step, it offers higher yields, produces less waste, and is far more amenable to large-scale production in a modern manufacturing environment. For drug development professionals focused on creating a robust and economical supply chain, Route B represents the current state-of-the-art and is the recommended path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 6-Fluoroquinazolin-4-amine Based Kinase Inhibitors
Introduction
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of potent and selective kinase inhibitors.[1][2] Specifically, the 6-fluoroquinazolin-4-amine framework has given rise to numerous inhibitors targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] These molecules typically function as ATP-competitive inhibitors, leveraging the scaffold's high affinity for the kinase hinge region.[4]
However, the very feature that makes kinases druggable—the conserved ATP binding pocket—is also their Achilles' heel, often leading to inhibitor promiscuity and off-target effects.[5][6] An inhibitor designed for EGFR might inadvertently block the activity of SRC, Aurora Kinase, or dozens of other kinases, confounding experimental results and potentially causing toxicity.[7][8] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary exercise; it is a critical step in validating a chemical probe and a prerequisite for its consideration as a therapeutic candidate.
This guide provides an in-depth framework for designing and interpreting a robust cross-reactivity profiling strategy for this compound based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy approach for researchers in drug development.
Part 1: The Rationale for Comprehensive Selectivity Profiling
The ultimate goal of profiling is to understand an inhibitor's complete spectrum of biological activity. A highly potent compound is of little use if its off-target activities are more potent or produce unintended consequences. The rationale for this deep dive into selectivity is threefold:
-
Anticipating Toxicities: Off-target effects are a primary driver of adverse events in clinical settings. Profiling against a broad panel of kinases, including those linked to known toxicities (e.g., cardiotoxicity, metabolic disruption), is essential for drug safety assessment.[5]
-
Discovering Polypharmacology: Not all off-target effects are detrimental. In some cases, inhibiting multiple nodes in a disease pathway can lead to superior efficacy (polypharmacology).[7] Comprehensive profiling can uncover these opportunities intentionally rather than accidentally.
To visualize this challenge, consider a simplified signaling network where a receptor tyrosine kinase (RTK) like EGFR activates multiple downstream pathways.
Caption: Simplified signaling pathways illustrating how an inhibitor targeting RAF could have an unintended off-target effect on SRC kinase.
Part 2: A Multi-Tiered Approach to Profiling
No single assay can provide a complete picture of inhibitor selectivity. A robust strategy employs a series of orthogonal assays, moving from broad, high-throughput biochemical screens to more focused biophysical and cell-based validation.
Tier 1: Large-Panel Biochemical Kinase Screening
This is the foundational experiment for any selectivity assessment. The goal is to quantify the inhibitor's activity against the largest possible fraction of the human kinome.
-
Expertise & Causality: We start with a broad screen because we cannot predict off-targets based on structure alone. The most efficient strategy is a two-step process.[7] First, a single, high concentration screen (e.g., 1 µM) against a large panel (e.g., >400 kinases) identifies all potential "hits." This is a cost-effective way to map the landscape. Subsequently, any kinase showing significant inhibition (e.g., >70%) is subjected to a full 10-point dose-response curve to determine a precise half-maximal inhibitory concentration (IC₅₀).[7] This second step is crucial to eliminate false positives and accurately quantify potency.
-
Trustworthiness through Protocol: A self-validating protocol includes known reference inhibitors as positive controls and DMSO as a negative control on every plate. The data's quality is assessed by the Z'-factor, which must meet a predefined threshold (typically >0.5) for the assay to be considered valid.
-
Plate Preparation: Dispense 5 µL of kinase buffer (specific to each kinase) into a 384-well plate.
-
Compound Addition: Add 50 nL of the test compound (e.g., this compound derivative) from a dose-response plate using an acoustic dispenser. For the single-dose screen, this will be a single concentration.
-
Kinase Addition: Add 5 µL of the specific kinase solution (pre-diluted to 2x final concentration) to each well. Incubate for 10 minutes at room temperature to allow compound-kinase binding.
-
Initiate Reaction: Add 10 µL of a substrate/[γ-³³P]-ATP mixture to start the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit dose-response data to a four-parameter logistic equation to determine IC₅₀ values.
Caption: Workflow for a two-tiered biochemical kinase profiling campaign.
Tier 2: Orthogonal Biophysical Validation
Biochemical assays can be prone to artifacts (e.g., compound aggregation, assay interference). Therefore, validating primary hits with an orthogonal, biophysical method that directly measures compound-protein binding is essential for building confidence. Differential Scanning Fluorimetry (DSF) is an excellent choice.
-
Expertise & Causality: DSF, or Thermal Shift Assay, operates on the principle that ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature (Tₘ).[9][10] This method is powerful because it is independent of enzymatic activity and requires no specific substrates or antibodies.[9] A true interaction should result in both biochemical inhibition (an IC₅₀) and a measurable thermal shift (a ΔTₘ). A compound that yields an IC₅₀ but no thermal shift should be flagged for potential assay interference.
-
Reagent Preparation: Prepare a master mix containing the kinase of interest in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Plating: Dispense the test compound into a 96- or 384-well PCR plate. Include DMSO as a no-compound control.
-
Protein Addition: Add the protein/dye master mix to each well. Seal the plate.
-
Thermal Denaturation: Place the plate in a quantitative PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per step).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye will bind, and fluorescence will increase.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tₘ. Calculate the ΔTₘ as (Tₘ with compound) - (Tₘ with DMSO). A significant, dose-dependent ΔTₘ confirms direct binding.
Tier 3: Cellular Target Engagement & Pathway Analysis
The final and most critical tier is to confirm that the inhibitor engages its intended target (and potential off-targets) in a complex cellular environment.
-
Expertise & Causality: A compound must be cell-permeable and able to find its target amidst a sea of other proteins.[11] Measuring the phosphorylation status of a kinase's direct downstream substrate is the most common method to confirm target engagement. For example, if your this compound derivative targets EGFR, treating cells with the compound should lead to a dose-dependent decrease in EGFR auto-phosphorylation (e.g., at Tyr1068) and reduced phosphorylation of downstream effectors like ERK.[11]
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., A549 lung cancer cells, which overexpress EGFR) and allow them to adhere.[12] Starve the cells (serum-free media) to reduce basal signaling, then treat with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (5-10 minutes) to activate the target kinase.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-EGFR) and the total target protein (e.g., anti-total-EGFR). An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent molecule and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitor will decrease the ratio of phospho-protein to total protein in a dose-dependent manner.
Part 3: Comparative Data Analysis
To put the profiling data into context, it is crucial to compare your this compound based inhibitor not only to established standards but also to structurally related analogs and compounds from different chemical classes. This helps to elucidate the structure-activity relationships (SAR) that govern selectivity.
Let's consider a hypothetical comparison between three compounds:
-
FQZ-A: A novel this compound derivative.
-
CBQ-B: An analogous compound where the 6-fluoro is replaced with a 6-chloro-bromo moiety.
-
Erlotinib: An FDA-approved 4-anilinoquinazoline EGFR inhibitor.
Table 1: Comparative Kinase Selectivity Profile (IC₅₀ values in nM)
| Kinase Target | FQZ-A (6-Fluoro) | CBQ-B (6-Chloro-Bromo) | Erlotinib (Reference) | Rationale for Inclusion |
| EGFR | 5.2 | 15.8 | 2.0 | Primary Target |
| VEGFR-2 | 850 | 450 | >10,000 | Common quinazoline off-target |
| SRC | 75 | 980 | 340 | Common tyrosine kinase off-target |
| AURKA | >10,000 | >10,000 | >10,000 | Serine/Threonine off-target control |
| PAK4 | 2,500 | 8,000 | >10,000 | Potential quinazoline off-target[13] |
| HER2 | 45 | 150 | 30 | Key member of the EGFR family |
Data Interpretation & Field-Proven Insights
-
Potency and On-Target Activity: FQZ-A is a potent EGFR inhibitor, comparable to the clinical benchmark Erlotinib. The switch from a 6-fluoro to a larger, more electron-withdrawing 6-chloro-bromo group in CBQ-B results in a ~3-fold loss of potency against EGFR, suggesting the C6 position is sensitive to steric bulk and electronic properties.[13][14]
-
Selectivity within the Kinase Family: FQZ-A shows significant activity against HER2 (IC₅₀ = 45 nM), another member of the ErbB family, indicating it is a dual EGFR/HER2 inhibitor. This is a common feature for this class of compounds.[1]
-
Off-Target Profile: The most striking difference lies in the SRC kinase activity. FQZ-A shows potent inhibition of SRC (75 nM), whereas CBQ-B is much cleaner (>10-fold selective for EGFR over SRC). This is a critical finding. The smaller fluorine atom at C6 in FQZ-A may allow it to fit more promiscuously into the ATP pockets of other kinases like SRC, while the bulkier substitution in CBQ-B provides a steric clash that improves selectivity.
-
Broad vs. Narrow Spectrum: Compared to Erlotinib, FQZ-A has a broader spectrum, hitting EGFR, HER2, and SRC with high potency. This could be beneficial (polypharmacology) or detrimental (toxicity), and warrants further investigation in cellular models. CBQ-B, while less potent, offers a more selective profile against the primary target.
Conclusion
The cross-reactivity profiling of a this compound based inhibitor is a comprehensive, multi-tiered process that forms the bedrock of its preclinical validation. By integrating broad biochemical screening, orthogonal biophysical validation, and functional cellular assays, researchers can build a complete and trustworthy picture of a compound's mechanism of action and selectivity. The comparative analysis of structurally related analogs is key to understanding the subtle modifications—such as the choice of a halogen at the C6 position—that can dramatically alter a compound's selectivity profile. This rigorous, evidence-based approach is essential for developing safer, more effective targeted therapies and for generating reliable chemical tools to interrogate complex biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy Validation of 6-Fluoroquinazolin-4-amine, a Novel Putative EGFR Inhibitor, in Preclinical Animal Models
This guide provides a comprehensive framework for the preclinical in vivo validation of 6-fluoroquinazolin-4-amine, a novel investigational compound. Drawing from established methodologies for evaluating structurally related molecules, we present a comparative analysis designed for researchers, scientists, and drug development professionals. Our focus is on rigorous experimental design, objective data interpretation, and the scientific rationale underpinning each procedural step.
Introduction: The Quinazoline Scaffold and the Rationale for In Vivo Studies
The quinazoline core is a privileged scaffold in modern oncology, forming the backbone of several highly successful targeted therapies. Notably, it is a key structural feature in first and second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib and Erlotinib.[1] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.
This compound, based on its core structure, is hypothesized to function as an EGFR TKI. While in vitro assays provide initial data on potency and selectivity, they cannot replicate the complex biological environment of a living organism. Therefore, in vivo validation in animal models is an indispensable step to assess a compound's true therapeutic potential, evaluating its efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a systemic context.[2][3]
This guide outlines a head-to-head comparison of this compound against established EGFR inhibitors in a clinically relevant animal model.
Proposed Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, activates downstream signaling pathways critical for cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled tumor growth.
Our investigational compound, this compound, is proposed to act as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. This action is intended to block receptor autophosphorylation, thereby preventing the activation of two major downstream cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4] The intended therapeutic outcome is the induction of cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Comparative Study Design: Models and Methods
A robust preclinical study hinges on the selection of an appropriate animal model and relevant comparator agents. This ensures that the generated data is both reliable and translatable.
Rationale for Animal Model Selection
To evaluate the efficacy of a targeted agent like this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[3][5]
-
Animal Strain: Athymic Nude (nu/nu) mice are selected. Their compromised immune system prevents the rejection of human tumor cells, allowing for the growth of xenografts.[6]
-
Tumor Model: The NCI-H1975 human non-small cell lung cancer cell line is chosen. This line is clinically relevant as it harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene.[7] Testing against this "dual-mutant" model provides a stringent assessment of efficacy and demonstrates potential advantages over first-generation inhibitors that are ineffective against the T790M mutation.
Selection of Comparator Compounds
To benchmark the performance of this compound, it is essential to include both a positive control and a standard-of-care agent.
-
Erlotinib: A first-generation, reversible EGFR TKI. It serves as a crucial comparator to demonstrate superior efficacy, particularly against the T790M resistance mutation present in the NCI-H1975 model.[8][9]
-
Vehicle Control: This group receives the delivery vehicle (e.g., a solution of DMSO and saline) without the active compound. It serves as the baseline for assessing the anti-tumor effects of the treatment groups.
Detailed Experimental Protocol: NCI-H1975 Xenograft Study
The following protocol outlines a self-validating system for assessing in vivo efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.[11]
-
Harvest cells using trypsin, neutralize, and centrifuge.
-
Resuspend the cell pellet in a sterile 1:1 mixture of PBS and Matrigel® to a final concentration of 2.5 x 10⁷ cells/mL. Keep the suspension on ice.[6]
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Subcutaneously inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[6]
-
-
Tumor Growth Monitoring and Cohort Randomization:
-
Monitor animal health daily.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2.[6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle solution daily via oral gavage.
-
Group 2 (Erlotinib): Administer Erlotinib (e.g., 50 mg/kg) daily via oral gavage.[12]
-
Group 3 (this compound): Administer the investigational compound at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.
-
Continue treatment for a specified period (e.g., 21 days). During this time, continue to monitor tumor volume and body weight (as an indicator of toxicity).
-
-
Endpoint Analysis:
-
The study concludes when tumors in the vehicle group reach a predetermined endpoint (e.g., 1500 mm³) or after the treatment course is complete.[6]
-
Humanely euthanize the mice and excise the tumors.
-
Measure the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-EGFR) or fixed in formalin for histological examination.
-
Data Presentation and Comparative Efficacy Analysis
Objective evaluation requires summarizing quantitative data in a clear, comparative format. The following table presents hypothetical data from the described study, illustrating a favorable outcome for this compound.
| Treatment Group (50 mg/kg, daily) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle | 152 ± 21 | 1485 ± 180 | - | -0.5% |
| Erlotinib | 149 ± 18 | 1150 ± 155 | 25.1% | -4.2% |
| This compound | 155 ± 25 | 380 ± 95 | 82.3% | -2.1% |
-
Tumor Growth Inhibition (TGI %) is calculated as: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
Interpretation of Results: In this hypothetical scenario, this compound demonstrates significantly superior anti-tumor efficacy (82.3% TGI) compared to Erlotinib (25.1% TGI) in the EGFR T790M-mutant xenograft model.[9][12] This suggests that the novel compound can effectively overcome a key mechanism of resistance to first-generation TKIs. Furthermore, the minimal body weight change in the this compound group indicates a favorable toxicity profile compared to the comparators.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound. The use of a clinically relevant xenograft model and established comparator drugs allows for a rigorous assessment of therapeutic potential. The hypothetical data presented herein illustrates a successful outcome, where the novel compound shows superior efficacy and safety.
Successful validation from this study would justify subsequent preclinical development, including:
-
Pharmacokinetic (PK) studies to determine drug absorption, distribution, metabolism, and excretion.
-
Pharmacodynamic (PD) studies to correlate drug exposure with target engagement (e.g., p-EGFR inhibition in tumor tissue) over time.
-
Testing in additional animal models, such as patient-derived xenograft (PDX) models, which more closely recapitulate human tumor heterogeneity.
-
Formal toxicology studies to establish a safe dose range for potential clinical trials.
By following a logical and methodologically sound approach, researchers can confidently evaluate the promise of novel therapeutic candidates like this compound.
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 8. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Fluoroquinazolin-4-amine Against Approved Drugs: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 6-fluoroquinazolin-4-amine, and its derivatives against established, FDA-approved drugs sharing the same structural motif: Gefitinib, Erlotinib, and Lapatinib.[3][4] We will delve into the underlying scientific rationale, present detailed experimental protocols for a head-to-head comparison, and provide a template for the systematic evaluation of this promising new chemical entity.
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline ring system is a recurring motif in a multitude of clinically successful anti-cancer agents.[5] Its planar structure and versatile synthetic accessibility allow for the strategic placement of substituents that can modulate its interaction with various biological targets.[2] Notably, 4-anilinoquinazoline derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Overexpression or mutation of EGFR is a key driver in several cancers, making it a prime target for therapeutic intervention.[7][8]
The Comparators: Approved Quinazoline-Based EGFR/HER2 Inhibitors
Our benchmarking study will focus on three well-characterized, FDA-approved drugs that have set the standard for quinazoline-based kinase inhibitors:
-
Gefitinib (Iressa®): A selective inhibitor of the EGFR tyrosine kinase, Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[9][10] It functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and blocking the downstream signaling cascades responsible for cell proliferation and survival.[11][12]
-
Erlotinib (Tarceva®): Similar to Gefitinib, Erlotinib is a reversible EGFR tyrosine kinase inhibitor.[6][13] It has demonstrated efficacy in the treatment of NSCLC and pancreatic cancer.[14] Its mechanism of action involves the competitive inhibition of ATP binding to the EGFR kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[15][16]
-
Lapatinib (Tykerb®): Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[17][18] This dual activity makes it a valuable therapeutic option for HER2-positive breast cancer.[19][20] Like the other comparators, it acts as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of its target receptors.[21]
Introducing the Challenger: this compound and Its Derivatives
While specific preclinical data for the parent compound, this compound, is not extensively published, numerous studies on its derivatives have demonstrated promising anti-cancer activity. The introduction of a fluorine atom at the 6-position of the quinazoline ring can significantly enhance biological activity, a strategy that has been successfully employed in the development of other kinase inhibitors.
Several studies have synthesized and evaluated a range of 6-fluoro-4-(substituted-amino)quinazoline derivatives, revealing potent in vitro cytotoxicity against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung).[9][22] Furthermore, some of these derivatives have shown direct inhibitory activity against the EGFR tyrosine kinase, with IC50 values in the nanomolar range.[9] This preliminary data provides a strong rationale for a comprehensive benchmarking study of this compound as a potential anti-cancer agent.
A Proposed Head-to-Head Benchmarking Study
To objectively evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is proposed. This will involve a systematic comparison of its in vitro and in vivo activity against Gefitinib, Erlotinib, and Lapatinib.
Part 1: In Vitro Characterization
The initial phase of the benchmarking study will focus on the in vitro profiling of this compound and the comparator drugs.
1.1 Kinase Inhibition Assays
The primary objective is to determine the inhibitory potency and selectivity of the test compounds against a panel of relevant kinases.
-
Objective: To quantify the IC50 values of this compound and the comparator drugs against EGFR, HER2, and a panel of off-target kinases.
-
Methodology: A radiometric kinase assay is considered the gold standard for its direct measurement of kinase activity.[23] Alternatively, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a high-throughput and sensitive platform for kinase profiling.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
-
Reaction Setup: In a 96-well plate, combine the test compound (at various concentrations), the purified kinase (e.g., EGFR, HER2), the specific substrate peptide, and cofactors in a kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filtermat, which binds the phosphorylated substrate. Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
1.2 Cell-Based Assays
The next step is to assess the anti-proliferative activity of the compounds in relevant cancer cell lines.
-
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound and the comparator drugs in a panel of cancer cell lines with varying EGFR/HER2 expression and mutation status.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, SK-BR-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value for each compound.
1.3 Western Blot Analysis
To confirm the mechanism of action at a cellular level, western blotting will be used to assess the inhibition of EGFR/HER2 signaling pathways.
-
Objective: To investigate the effect of this compound on the phosphorylation of EGFR, HER2, and downstream signaling proteins (e.g., Akt, ERK).
-
Methodology: Western blotting allows for the detection and quantification of specific proteins in cell lysates.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR, HER2, Akt, and ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Part 2: In Vivo Evaluation
Promising candidates from the in vitro studies will be advanced to in vivo efficacy studies using xenograft models.[22]
-
Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts.
-
Methodology: Cell line-derived xenograft (CDX) models are a well-established platform for preclinical cancer drug testing. Patient-derived xenograft (PDX) models offer a more clinically relevant system that better recapitulates the heterogeneity of human tumors.
Experimental Protocol: Xenograft Tumor Growth Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, SK-BR-3) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, comparator drugs).
-
Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Part 3: ADME-Tox Profiling
A preliminary assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of this compound is crucial for its development as a drug candidate.
-
Objective: To evaluate the in vitro metabolic stability, plasma protein binding, and potential cytotoxicity of this compound.
-
Methodology: A panel of standard in vitro ADME-Tox assays will be employed.
Key ADME-Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
-
hERG Inhibition Assay: Evaluate the potential for the compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.
-
Cytotoxicity in Normal Cells: Assess the toxicity of the compound in non-cancerous cell lines to determine its therapeutic window.
Data Presentation and Interpretation
All quantitative data from the benchmarking study should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Off-Target Kinase X IC50 (nM) |
| This compound | |||
| Gefitinib | |||
| Erlotinib | |||
| Lapatinib |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | A549 GI50 (µM) | MCF-7 GI50 (µM) | SK-BR-3 GI50 (µM) |
| This compound | |||
| Gefitinib | |||
| Erlotinib | |||
| Lapatinib |
Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: EGFR/HER2 Signaling Pathways in Cancer.
Caption: Proposed Workflow for Benchmarking this compound.
Conclusion
This guide outlines a rigorous and comprehensive strategy for benchmarking this compound against clinically approved EGFR/HER2 inhibitors. By following the proposed experimental workflows, researchers can generate the critical data necessary to assess the therapeutic potential of this novel compound. The systematic approach detailed herein will enable a data-driven decision-making process, ultimately facilitating the identification and development of the next generation of targeted cancer therapies.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 6. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Computational Docking: Validating the Binding Mode of 6-fluoroquinazolin-4-amine
As computational methods become indispensable in modern drug discovery, the ability to accurately predict and validate the binding mode of a small molecule within its protein target is paramount. This guide provides a comparative framework for utilizing molecular docking studies, using the kinase inhibitor scaffold 6-fluoroquinazolin-4-amine as a case study. We will move beyond rote protocol execution to explain the causality behind our choices, ensuring a scientifically rigorous and reproducible workflow.
The Central Role of Quinazolines and the Imperative for In Silico Validation
The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Derivatives of this class have been successfully developed into approved drugs like erlotinib and gefitinib, which target the epidermal growth factor receptor (EGFR) kinase. This compound represents a fundamental piece of this pharmacophore. Understanding precisely how it anchors within the ATP-binding pocket of a kinase is critical for designing next-generation inhibitors with improved potency and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor.[3][4] However, docking is not a "one-click" solution. The choice of software, the preparation of the biological system, and the validation of the protocol itself are critical steps that determine the biological relevance of the results.[5]
Pillar 1: A Comparative Overview of Leading Docking Software
The selection of a docking program is the first major decision in any computational study. Different programs utilize distinct algorithms and scoring functions, which can lead to varied outcomes. Here, we compare three widely used platforms: Glide (Schrödinger), AutoDock Vina (Scripps Research), and GOLD (CCDC).
| Feature | Glide (Schrödinger)[6][7] | AutoDock Vina[8] | GOLD (CCDC)[9][10] |
| Algorithm | Hierarchical search filters; anchor-and-grow sampling[6] | Broyden-Fletcher-Goldfarb-Shanno (BFGS) for local optimization | Genetic Algorithm[9] |
| Scoring Function | Empirically based GlideScore (SP, XP) with terms for electrostatics, van der Waals, etc.[6] | Hybrid empirical and knowledge-based scoring function | CHEMPLP, GoldScore, ASP, ChemScore (multiple options)[11] |
| Flexibility | Handles ligand flexibility by default; induced-fit docking (IFD) for receptor flexibility[6] | Full ligand flexibility; limited side-chain flexibility for the receptor | Full ligand flexibility; specific receptor side-chain and backbone flexibility[9] |
| Primary Use Case | Industry-standard for virtual screening and lead optimization with high accuracy[3][7] | Widely used in academia; noted for speed and good accuracy for its cost (free)[3] | Strong in academia and industry for accurate pose prediction and handling of complex systems[9] |
| Licensing | Commercial | Open-Source | Commercial/Academic |
Causality of Choice : For a high-stakes drug discovery project, Glide's Extra Precision (XP) mode is often favored for its rigorous sampling and scoring, designed to minimize false positives.[6] AutoDock Vina is an excellent choice for initial screens or academic research where computational cost is a factor, offering a remarkable balance of speed and accuracy. GOLD is particularly powerful when dealing with challenging systems, such as those with bound water molecules or a need for specific protein flexibility, due to its genetic algorithm and multiple scoring functions.[9][11]
Pillar 2: The Self-Validating Docking Workflow
A trustworthy docking result is one that has been validated. The most crucial validation step is to demonstrate that your chosen protocol can reproduce a known, experimentally determined binding pose.[5][12] This process, known as redocking, is non-negotiable for a robust study.
Below is a diagram illustrating the logical flow of a self-validating docking experiment.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Fluoroquinazolin-4-amine
For Immediate Implementation: A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of compounds like 6-Fluoroquinazolin-4-amine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: Why Caution is Paramount
-
Skin and Eye Irritation: May cause significant irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
The presence of a fluorine atom in the structure also warrants consideration. Fluoroaromatic compounds can be persistent in the environment, and their biotransformation can sometimes lead to toxic metabolites.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
The Core Principle: Segregation and Containment
The foundational principle of safe chemical waste disposal is the strict segregation of waste streams to prevent unintended and potentially dangerous reactions.[1][6]
Experimental Protocol: Waste Segregation
-
Designate a Satellite Accumulation Area (SAA): Within your laboratory, designate a specific, well-ventilated area for the accumulation of hazardous waste. This area should be away from general laboratory traffic and incompatible materials.[1]
-
Use Dedicated Waste Containers: All waste contaminated with this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1][7]
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves, and labware like weighing paper and pipette tips. Use a sturdy, sealable container clearly marked for solid hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound and the first rinse of any emptied containers should be collected in a designated, compatible liquid waste container.[6] Subsequent rinses of glassware can typically be managed as non-hazardous waste, provided the initial rinse was thorough.
-
-
Labeling is Non-Negotiable: Every waste container must be clearly labeled with:
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a comprehensive PPE strategy is mandatory when handling this compound and its associated waste.[2]
| Protection Level | Equipment | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Minimizes inhalation exposure to dust or vapors.[2][7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact. Double-gloving is recommended, with frequent changes.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills.[7] |
The Disposal Pathway: A Step-by-Step Guide
The recommended and most environmentally responsible method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company .[1] Landfill disposal is not recommended.[1]
Operational Plan for Waste Management
-
Collection: Accumulate waste in the appropriately segregated and labeled containers within your laboratory's SAA.
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2] Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management: Immediate Actions
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material in a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your research environment. The careful management of chemical waste is a testament to the comprehensive expertise that defines a leading scientific professional.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
